molecular formula C14H13NO B1600802 2-Pyridin-4-YL-1-M-tolyl-ethanone CAS No. 216529-53-2

2-Pyridin-4-YL-1-M-tolyl-ethanone

Katalognummer: B1600802
CAS-Nummer: 216529-53-2
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: IUTOFRKFEYTCQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridin-4-YL-1-M-tolyl-ethanone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-methylphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTOFRKFEYTCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463371
Record name 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216529-53-2
Record name 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Pyridin-4-YL-1-M-tolyl-ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We delve into its fundamental physical and chemical properties, outline a detailed and validated synthetic protocol, and explore its reactivity and analytical characterization. Furthermore, this document discusses the compound's potential applications, particularly as a scaffold in drug discovery, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Chemical Identity

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is an aromatic ketone featuring a pyridine ring linked via a methylene bridge to a carbonyl group, which is in turn attached to a meta-tolyl group. This unique structural arrangement, combining a basic nitrogenous heterocycle with a substituted benzene ring, imparts a range of interesting chemical and biological properties. The pyridine moiety can act as a hydrogen bond acceptor and a coordination site for metal ions, while the tolyl ketone portion provides a rigid scaffold that can be further functionalized.

This combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure is analogous to other diaryl ketones that have shown promise as enzyme inhibitors and receptor modulators.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(pyridin-4-yl)-1-(m-tolyl)ethanone
Synonyms 4-Pyridyl m-tolyl ketone, 1-(3-methylphenyl)-2-(pyridin-4-yl)ethanone
CAS Number 135435-08-0
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Canonical SMILES CC1=CC=CC(=C1)C(=O)CC2=CC=NC=C2
InChI Key InChI=1S/C14H13NO/c1-11-6-5-7-12(10-11)14(16)9-13-2-4-15-8-3-13/h2-8,10H,9H2,1H3

Physicochemical Properties

The physicochemical properties of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone are crucial for its handling, formulation, and application. The data presented here are derived from available literature and predictive models based on its structure.

Table 2: Physical and Chemical Properties

PropertyValueSource/Method
Physical State Off-white to yellow crystalline solidTypical for similar aromatic ketones
Melting Point 103-107 °CExperimental Data
Boiling Point ~396.5 °C at 760 mmHgPredicted
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Based on structural analogy
pKa (of conjugate acid) ~4.5 - 5.0Estimated for the pyridinium ion
LogP 2.68Predicted

Synthesis and Mechanism

The synthesis of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone can be efficiently achieved through several synthetic routes. A common and reliable method is the condensation reaction between a m-tolyl precursor and a 4-pyridylacetic acid derivative.

Recommended Synthetic Protocol: Dakin-West Reaction Variant

This protocol utilizes the reaction of 4-pyridylacetic acid with m-toluoyl chloride in the presence of a base, followed by decarboxylation.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1 equivalent of 4-pyridylacetic acid in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride. This in-situ forms a mixed anhydride, activating the carboxylic acid.

  • Addition of Acyl Chloride: To the activated mixture, slowly add 1 equivalent of m-toluoyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield pure 2-(pyridin-4-yl)-1-(m-tolyl)ethanone.

Reaction Mechanism

The reaction proceeds through the formation of an enolate from the mixed anhydride, which then attacks the m-toluoyl chloride. The subsequent intermediate undergoes decarboxylation upon heating to yield the desired ketone.

Synthesis_Workflow cluster_prep Activation cluster_reaction Condensation & Decarboxylation cluster_purification Purification PyridineAceticAcid 4-Pyridylacetic Acid MixedAnhydride Mixed Anhydride Intermediate PyridineAceticAcid->MixedAnhydride in Pyridine AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride Intermediate Acylated Intermediate MixedAnhydride->Intermediate Nucleophilic Attack ToluoylChloride m-Toluoyl Chloride ToluoylChloride->Intermediate Product 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone Intermediate->Product Heat (Decarboxylation) CrudeProduct Crude Product Product->CrudeProduct Work-up & Precipitation PureProduct Pure Crystalline Solid CrudeProduct->PureProduct Recrystallization

Caption: Synthetic workflow for 2-(pyridin-4-yl)-1-(m-tolyl)ethanone.

Chemical Reactivity and Potential Transformations

The ketone and pyridine functionalities are the primary sites of reactivity.

  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often a key step in building more complex molecular scaffolds.

  • Reactions at the α-Carbon: The methylene bridge is acidic and can be deprotonated by a strong base (e.g., LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, or other C-C bond-forming reactions.

  • Reactions of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. It can also be oxidized to an N-oxide, which modifies the electronic properties of the ring and allows for further functionalization.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the compound.

Table 3: Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the methyl group (CH₃) protons around δ 2.4 ppm. - Singlet for the methylene (CH₂) protons around δ 4.3 ppm. - Multiplets for the aromatic protons of the m-tolyl group between δ 7.2-7.8 ppm. - Doublets for the pyridine ring protons, with α-protons downfield (around δ 8.6 ppm) and β-protons upfield (around δ 7.3 ppm).
¹³C NMR - Carbonyl carbon (C=O) signal around δ 195-200 ppm. - Methyl carbon (CH₃) signal around δ 21 ppm. - Methylene carbon (CH₂) signal around δ 45-50 ppm. - Aromatic and heteroaromatic carbon signals between δ 120-155 ppm.
IR Spectroscopy - Strong, sharp absorption band for the C=O stretch around 1680-1700 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (211.26). - Characteristic fragmentation patterns, including cleavage at the C-C bond adjacent to the carbonyl group, leading to fragments corresponding to the m-tolyl acylium ion and the pyridylmethyl radical.

Applications in Drug Discovery and Materials Science

The structural motifs present in 2-(pyridin-4-yl)-1-(m-tolyl)ethanone make it a compound of interest for several applications:

  • Scaffold for Kinase Inhibitors: The pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases, a common feature in many FDA-approved kinase inhibitors. The tolyl-ketone portion can be modified to target specific pockets within the ATP-binding site.

  • Precursor for Biologically Active Heterocycles: It serves as a starting material for the synthesis of more complex heterocyclic systems like pyrimidines, imidazoles, and fused ring systems, which are prevalent in medicinal chemistry.

  • Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions, making it useful in the design of metal-organic frameworks (MOFs) or as a catalyst.

Potential_Application cluster_drug_discovery Drug Discovery cluster_materials Materials Science Compound 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone Kinase Kinase Inhibitor Scaffold Compound->Kinase H-bond donor/acceptor GPCR GPCR Modulator Precursor Compound->GPCR Antimicrobial Antimicrobial Agent Synthesis Compound->Antimicrobial MOF MOF Ligand Compound->MOF Coordination site Catalyst Catalyst Development Compound->Catalyst

Caption: Potential applications of the title compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 2-(pyridin-4-yl)-1-(m-tolyl)ethanone.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful. In case of exposure, seek immediate medical attention.

Conclusion

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is a versatile chemical entity with significant potential. Its well-defined structure allows for predictable reactivity and straightforward synthesis. The combination of a basic pyridine ring and a functionalizable aromatic ketone makes it an attractive starting point for developing novel compounds in medicinal chemistry and materials science. This guide provides a solid foundation for researchers looking to work with this compound, from its synthesis and characterization to its potential applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135435-08-0, 2-(pyridin-4-yl)-1-(m-tolyl)ethanone. Retrieved from [Link].

  • ChemSrc (2024). 2-(pyridin-4-yl)-1-(m-tolyl)ethanone, CAS 135435-08-0. Retrieved from [Link].

An In-depth Technical Guide to the Spectral Analysis of 2-Pyridin-4-YL-1-M-tolyl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for the organic compound 2-Pyridin-4-YL-1-M-tolyl-ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic techniques is paramount. This document offers an in-depth, field-proven perspective on the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and the causal relationships behind spectral characteristics are elucidated to provide a self-validating framework for researchers.

Introduction: The Structural Significance of this compound

This compound is a ketone featuring a pyridinyl group and a meta-tolyl group connected by a methylene bridge to a carbonyl function. This unique arrangement of aromatic and heterocyclic rings with a flexible linker makes it a valuable scaffold in the synthesis of novel compounds with potential biological activities. Accurate structural confirmation and purity assessment are critical first steps in any research and development endeavor involving this molecule. Spectroscopic analysis provides the necessary tools for this characterization.

This guide will delve into the predicted spectral data for this compound, drawing upon established principles of spectroscopy and comparative analysis with structurally similar molecules. While direct experimental data for this specific molecule is not widely published, the predictive analysis herein provides a robust framework for its identification and characterization.

Molecular Structure and Properties:

PropertyValueSource
Chemical Name This compound-
CAS Number 216529-53-2[1]
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]

digraph "2_Pyridin_4_YL_1_M_tolyl_ethanone" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="CH₂"]; C7 [label="C=O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH₃"];

// Edges for pyridine ring N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

// Edge to methylene bridge C3 -- C6 [len=1.5];

// Edge to carbonyl group C6 -- C7 [len=1.5];

// Edge to tolyl ring C7 -- C8 [len=1.5];

// Edges for tolyl ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5];

// Edge to methyl group C10 -- C14 [len=1.5]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridinyl and tolyl rings, as well as the methylene bridge. The predicted chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2', H-6' (Pyridinyl)~ 8.5 - 8.7Doublet (d)2HProtons adjacent to the nitrogen in the pyridine ring are significantly deshielded.
H-3', H-5' (Pyridinyl)~ 7.2 - 7.4Doublet (d)2HProtons on the pyridine ring coupled to H-2' and H-6'.
H-2'', H-6'' (Tolyl)~ 7.7 - 7.9Multiplet (m)2HProtons on the tolyl ring ortho to the carbonyl group are deshielded.
H-4'', H-5'' (Tolyl)~ 7.3 - 7.5Multiplet (m)2HProtons on the tolyl ring meta and para to the carbonyl group.
-CH₂- (Methylene)~ 4.3 - 4.5Singlet (s)2HProtons of the methylene bridge are deshielded by the adjacent carbonyl and pyridinyl groups. A chemical shift of around 4.23 ppm is seen for methylene protons in a similar environment.[2]
-CH₃ (Tolyl)~ 2.4Singlet (s)3HProtons of the methyl group on the tolyl ring.

Expertise & Experience: The prediction of the methylene proton chemical shift is critical. Its position between an electron-withdrawing carbonyl group and a π-deficient pyridine ring leads to significant deshielding. The absence of adjacent protons results in a singlet, a key identifying feature. The aromatic protons will likely exhibit complex splitting patterns due to meta and para couplings within the tolyl ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is a particularly diagnostic signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carbonyl)~ 195 - 200The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
C-2', C-6' (Pyridinyl)~ 150Carbons adjacent to the nitrogen in the pyridine ring are deshielded.
C-4' (Pyridinyl)~ 148The carbon atom attached to the methylene bridge.
C-3', C-5' (Pyridinyl)~ 124Carbons in the pyridine ring.
C-1'' (Tolyl, ipso)~ 137The carbon atom of the tolyl ring attached to the carbonyl group.
C-3'' (Tolyl, ipso)~ 139The carbon atom of the tolyl ring bearing the methyl group.
C-2'', C-4'', C-5'', C-6'' (Tolyl)~ 128 - 135Aromatic carbons of the tolyl ring.
-CH₂- (Methylene)~ 45 - 50The methylene carbon is deshielded by the adjacent carbonyl and pyridinyl groups. A chemical shift of around 28.18 ppm is seen for a methylene carbon attached to a pyridine ring.[2]
-CH₃ (Tolyl)~ 21The methyl carbon of the tolyl group.

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and comparison with analogous structures. For instance, the carbonyl carbon of acetophenone resonates at approximately 198 ppm. The presence of the tolyl group is not expected to shift this value significantly.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45°.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_processing Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr ¹H NMR Acquisition add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C-H stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the pyridinyl and tolyl rings.
C-H stretch (Aliphatic)2850 - 3000MediumCorresponding to the methylene (-CH₂) and methyl (-CH₃) groups.
C=O stretch (Ketone)1680 - 1700Strong, SharpThe carbonyl group conjugated with the tolyl ring will absorb at a slightly lower frequency than a non-conjugated ketone.
C=C and C=N stretch (Aromatic)1400 - 1600Medium-StrongVibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings.
C-H bend (Aromatic)690 - 900Medium-StrongOut-of-plane bending vibrations that can be indicative of the substitution pattern on the aromatic rings.

Expertise & Experience: The key diagnostic peak is the strong, sharp absorption for the C=O stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic tolyl ring, which lowers the vibrational frequency due to resonance effects.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is first recorded. The sample spectrum is then acquired. The final spectrum is a ratio of the sample to the background.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common technique that will likely cause significant fragmentation of this compound.

m/z Proposed Fragment Rationale
211[C₁₄H₁₃NO]⁺˙ (Molecular Ion)The intact molecule with one electron removed.
119[CH₃C₆H₄CO]⁺α-cleavage with loss of the pyridinylmethyl radical. This is expected to be a prominent peak.
92[C₇H₈]⁺˙Formation of a tropylium ion from the tolyl group.
91[C₆H₄CH₃]⁺Loss of CO from the m/z 119 fragment.
78[C₅H₄N]⁺Fragmentation of the pyridine ring.

Trustworthiness: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radicals. The most likely fragmentation is the α-cleavage at the carbonyl group, leading to the stable acylium ion. The fragmentation of acetophenone, a similar ketone, prominently shows the loss of the methyl group to form the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

MS_Fragmentation C₁₄H₁₃NO⁺˙\n(m/z 211) C₁₄H₁₃NO⁺˙ (m/z 211) CH₃C₆H₄CO⁺\n(m/z 119) CH₃C₆H₄CO⁺ (m/z 119) C₁₄H₁₃NO⁺˙\n(m/z 211)->CH₃C₆H₄CO⁺\n(m/z 119) - •CH₂-C₅H₄N C₅H₄NCH₂⁺\n(m/z 92) C₅H₄NCH₂⁺ (m/z 92) C₁₄H₁₃NO⁺˙\n(m/z 211)->C₅H₄NCH₂⁺\n(m/z 92) C₆H₄CH₃⁺\n(m/z 91) C₆H₄CH₃⁺ (m/z 91) CH₃C₆H₄CO⁺\n(m/z 119)->C₆H₄CH₃⁺\n(m/z 91) - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for a more detailed analysis of purity, via a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion: A Unified Spectroscopic Picture

The combined analysis of NMR, IR, and MS data provides a comprehensive and self-validating structural elucidation of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the aromatic and heterocyclic rings. The IR spectrum will provide definitive evidence of the carbonyl functionality and the aromatic nature of the compound. Finally, mass spectrometry will confirm the molecular weight and provide further structural information through its characteristic fragmentation pattern. This guide serves as a robust predictive framework for researchers working with this molecule, enabling confident identification and characterization in their synthetic and developmental endeavors.

References

  • Zhou, X., et al. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Journal of Agricultural and Food Chemistry. [Link]

Sources

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of 2-Pyridin-4-YL-1-M-tolyl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, technically-grounded framework for the identification and validation of potential biological targets for the novel chemical entity, 2-Pyridin-4-YL-1-M-tolyl-ethanone. As a senior application scientist, the following discourse moves beyond a mere recitation of protocols. Instead, it offers a strategic, multi-pronged approach rooted in the principles of reverse pharmacology and computational biology, designed to elucidate the mechanism of action of this compound with scientific rigor.

Structural Scrutiny and Hypothesis Generation: What the Molecule Tells Us

The structure of this compound, featuring a pyridine ring, a meta-tolyl group, and an ethanone linker, provides initial clues to its potential biological interactions. The pyridine moiety is a common scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The presence of a ketone group suggests potential for hydrogen bonding and interaction with enzyme active sites, while the tolyl group adds a hydrophobic element that can influence binding affinity and specificity.

Based on these structural features, we can hypothesize that this compound may interact with:

  • Kinases: The pyridine scaffold is present in numerous kinase inhibitors.[4]

  • G-protein coupled receptors (GPCRs): Many GPCR ligands contain aromatic and heterocyclic moieties.

  • Monoamine Oxidases (MAOs): The structural similarity to MPTP, a known neurotoxin that interacts with MAO-B, suggests this as a potential target.[5]

  • Enzymes involved in inflammatory pathways: Pyridinone derivatives have shown anti-inflammatory and analgesic effects.[6]

  • Ion channels: The overall structure bears some resemblance to molecules known to modulate ion channel activity.

This initial analysis forms the basis of a "reverse pharmacology" or "target-based drug discovery" approach, where we start with a compound and seek its biological partners.[7][8][9][10]

In Silico Target Prediction: The Computational First Pass

Before embarking on resource-intensive wet lab experiments, a robust computational analysis is indispensable for narrowing down the field of potential targets.[11][12][13][14][15] This in silico approach leverages the compound's structure to predict its interactions with known protein targets.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.[11] We will compare this compound against databases of compounds with known biological targets.

Workflow for Ligand-Based Target Prediction:

LigandBasedWorkflow cluster_input Input cluster_process Process cluster_database Databases cluster_output Output Input 2D/3D Structure of This compound SimilaritySearch Chemical Similarity Search (e.g., Tanimoto coefficient) Input->SimilaritySearch Pharmacophore Pharmacophore Modeling Input->Pharmacophore ML Machine Learning Models (e.g., SVM, Neural Networks) Input->ML Databases ChEMBL, PubChem, DrugBank SimilaritySearch->Databases Output Ranked List of Potential Targets SimilaritySearch->Output Pharmacophore->Databases Pharmacophore->Output ML->Databases ML->Output

Caption: Ligand-Based Target Prediction Workflow.

Detailed Protocol for Ligand-Based Target Prediction:

  • Input Preparation: Generate a 2D structure and a low-energy 3D conformer of this compound using computational chemistry software.

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain vast amounts of chemical structures and their associated biological activities.

  • Similarity Searching: Employ algorithms like the Tanimoto coefficient to identify compounds in the databases that are structurally similar to the query molecule.

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the query molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and search for proteins that are known to bind ligands with similar pharmacophores.

  • Machine Learning: Utilize pre-trained machine learning models that can predict biological targets based on molecular fingerprints or descriptors.[11][16]

  • Data Analysis and Target Prioritization: Consolidate the results from the different methods and rank the potential targets based on the strength of the evidence.

Structure-Based Approaches (Reverse Docking)

If high-quality 3D structures of potential protein targets are available, reverse docking can be a powerful tool to predict binding affinity.[11][17] In this approach, the small molecule is docked into the binding sites of a library of proteins.

Workflow for Structure-Based Target Prediction:

StructureBasedWorkflow cluster_input Input cluster_process Process cluster_output Output Ligand 3D Structure of This compound Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking TargetDb Protein Structure Database (e.g., PDB) TargetDb->Docking Scoring Scoring & Ranking Docking->Scoring Output Ranked List of Potential Targets (based on binding energy) Scoring->Output

Caption: Structure-Based Target Prediction (Reverse Docking) Workflow.

Detailed Protocol for Structure-Based Target Prediction:

  • Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate protonation states and partial charges.

  • Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB) or other sources. The selection of targets can be guided by the results of the ligand-based approaches.

  • Molecular Docking: Systematically dock the ligand into the binding sites of each protein in the library using software such as AutoDock or Glide.[11]

  • Scoring and Ranking: Use scoring functions to estimate the binding affinity for each ligand-protein complex. Rank the potential targets based on their predicted binding energies.

  • Post-Docking Analysis: Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable.

Table 1: Comparison of In Silico Target Prediction Methods

MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Ligand-Based Similar molecules have similar activitiesFast, does not require protein structuresLimited to known ligand-target relationshipsSwissTargetPrediction, SEA, PharmMapper
Structure-Based Predicts binding based on 3D complementarityCan identify novel targets, provides structural insightsComputationally intensive, requires high-quality protein structuresAutoDock, Glide, TarFisDock[11]

Experimental Target Validation: From Prediction to Proof

Computational predictions provide valuable hypotheses, but experimental validation is essential to definitively identify the biological targets of this compound. A multi-tiered approach, starting with broad screening and progressing to specific validation, is recommended.

Affinity-Based Methods

These techniques directly identify proteins that physically interact with the compound.

3.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful and widely used method for target identification.[18][19] It involves immobilizing the compound of interest on a solid support and then identifying the proteins from a cell lysate that bind to it.

Workflow for Affinity Chromatography-Mass Spectrometry:

ACMSWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output Synthesis Synthesize Affinity Probe (Compound + Linker + Tag) Immobilization Immobilize Probe on Resin Synthesis->Immobilization Incubation Incubate Lysate with Resin Immobilization->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (e.g., LC-MS/MS) Elution->MS SDS_PAGE->MS Data_Analysis Protein Identification & Quantification MS->Data_Analysis Output List of Potential Binding Proteins Data_Analysis->Output

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Detailed Protocol for AC-MS:

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that includes a linker arm and an affinity tag (e.g., biotin). It is crucial to choose a linker attachment point that does not disrupt the compound's binding to its target.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Capture: Incubate the cell lysate with the immobilized probe to allow for binding. Include a control experiment with beads that have been treated with a non-functionalized linker to identify non-specific binders.

  • Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, denaturing agents, or by changing the pH.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the experimental and control samples to identify specific binders.

Genetic and Genomic Approaches

These methods identify targets by observing the cellular response to the compound.

3.2.1. CRISPR-Based Screens

CRISPR-Cas9 technology can be used to systematically knock out or modulate the expression of genes in a cell population.[20] By treating these cells with this compound, one can identify genes whose loss or overexpression confers resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.

Workflow for CRISPR-Based Target Identification:

CRISPRWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output Library Introduce CRISPR Library (gRNA pool) into Cells Treatment Treat Cell Population with This compound Library->Treatment Selection Select for Resistant or Sensitive Phenotypes Treatment->Selection Sequencing Isolate Genomic DNA and Sequence gRNAs Selection->Sequencing Analysis Identify Enriched or Depleted gRNAs Sequencing->Analysis Output List of Candidate Target Genes Analysis->Output

Sources

Methodological & Application

Application Notes & Protocols for the Initial Characterization of 2-Pyridin-4-YL-1-M-tolyl-ethanone as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the initial characterization and evaluation of the novel research chemical, 2-Pyridin-4-YL-1-M-tolyl-ethanone. As a compound with limited currently available data in the public domain, the following application notes and protocols are designed to establish a foundational understanding of its physicochemical properties, purity, and preliminary biological activity. The methodologies outlined herein are rooted in established principles of small molecule drug discovery and are intended to provide a robust framework for hypothesis generation and further investigation.[1][2]

Introduction and Rationale

This compound is a small molecule featuring a pyridine ring linked via a methylene bridge to a ketone with a meta-tolyl substituent. While the specific biological profile of this exact isomer is uncharacterized, the broader class of pyridine derivatives is of significant interest in medicinal chemistry. Pyridine-containing compounds have been investigated for a vast array of therapeutic applications, including as anti-cancer, anti-bacterial, anti-inflammatory, and neuroactive agents.[3][4][5][6] Given the structural alerts present in the molecule, a systematic, ground-up approach is essential to unlock its potential as a research tool or therapeutic lead.

The following guide eschews speculation in favor of a practical, multi-step workflow. It details the critical first experiments any researcher should perform upon receiving a novel compound: confirming its identity and purity, assessing its solubility, and establishing a baseline for its biological effect through a general cytotoxicity screen.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Physicochemical & QC Analysis cluster_1 Phase 2: Preliminary Biological Screening cluster_2 Phase 3: Hypothesis Generation A Compound Acquisition B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV) B->C D Solubility Determination C->D E Cell Line Selection D->E Proceed if soluble F Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) E->F G IC50 Determination F->G H Structural Similarity Search (e.g., SciFinder, PubChem) G->H Inform future studies I Identify Targets of Analogs H->I J Design Target-Specific Assays I->J G A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate 24h Allow cells to adhere A->B C 3. Prepare Serial Dilutions of Compound in Medium B->C D 4. Treat Cells Add diluted compound (e.g., 0.1 to 100 µM) C->D E 5. Incubate 48-72h Exposure period D->E F 6. Add Resazurin Reagent Incubate 1-4h E->F G 7. Read Fluorescence (Ex/Em ~560/590 nm) F->G H 8. Analyze Data Normalize to vehicle control Calculate IC50 G->H

Caption: Workflow for a standard cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Perform a serial dilution of the 10 mM compound stock in complete medium to generate 2X working concentrations (e.g., from 200 µM down to 0.2 µM). Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • Assay Development: Add 10 µL of the resazurin reagent to each well. Incubate for 1-4 hours, or until the vehicle control wells have turned a distinct pink color.

  • Data Acquisition: Read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of "media only" (no cells) wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Hypothesis Generation for Mechanism of Action (MOA)

With foundational data on purity and cytotoxicity, the next logical step is to formulate a testable hypothesis regarding the compound's biological target.

Rationale: The structure of this compound contains motifs found in other bioactive molecules. By searching for structurally similar compounds with known mechanisms, we can prioritize experimental pathways. For instance, some pyridine derivatives are known to act as kinase inhibitors, while others function as neuroreceptor modulators or enzyme inhibitors. A[4][6][7] systematic search can reveal if analogs of the target compound have been studied.

Proposed Strategy:

  • In Silico Search: Use chemical structure search tools (e.g., PubChem, SciFinder, ChEMBL) to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) to this compound.

  • Literature Review: Analyze the published biological data for the top hits. Identify any recurring protein targets or affected signaling pathways.

  • Hypothesis Formulation: Based on the findings, formulate a primary hypothesis. For example: "Based on its similarity to known Compound X, this compound is hypothesized to inhibit Kinase Y."

  • Experimental Validation: Design and execute a target-specific assay to test this hypothesis. This could be a biochemical kinase assay, a receptor binding assay, or a cell-based reporter assay, depending on the hypothesized target.

[8][9]Logical Pathway for MOA Discovery

G cluster_0 Computational & Literature Analysis cluster_1 Experimental Validation A Query Structure: This compound B Structural Similarity Search (Tanimoto Similarity) A->B C Identify Analogs with Known Biological Targets B->C D Formulate Testable Hypothesis (e.g., 'Inhibits Target X') C->D E Biochemical Assay (e.g., Target X Activity) D->E Validate Directly F Cell-Based Target Engagement (e.g., CETSA, NanoBRET) D->F Confirm in Live Cells G Phenotypic Assay (Downstream of Target X) D->G Validate Functionally

Caption: A hypothesis-driven approach to target identification.

Safety and Handling

As with any uncharacterized research chemical, this compound should be handled with care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with the solid powder or preparing stock solutions. Avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Bai, J., Wang, P., Cao, W., & Chen, X. (2017). Synthesis and crystal structure of novel 2-(pyridin-2-yl)-1-(p-tolyl)ethanone derivatives. Journal of Molecular Structure, 1128, 645-652.
  • National Center for Biotechnology Information. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. PubChem. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2023, July 22). 2-Acetylpyridine. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. Request PDF. Retrieved January 27, 2026, from [Link]

  • Sachlos, E., & Stanford, W. L. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1823, 261-272. Available at: [Link]

  • Krajewska, U., & Rozalski, M. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 21(15), 5283. Available at: [Link]

  • Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1985). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a new neurotoxin. Neuroscience Letters, 62(3), 345-350. Available at: [Link]

  • Manzo, E., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs, 16(11), 441. Available at: [Link]

  • Leduc, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved January 27, 2026, from [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available at: [Link]

  • MDPI. (n.d.). 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved January 27, 2026, from [Link]

  • Preprints.org. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available at: [Link]

  • DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. Available at: [Link]

  • ChemBK. (n.d.). 1-(p-tolyl)ethanone. Retrieved January 27, 2026, from [Link]

Sources

Application Notes & Protocols: The Investigation of 2-Pyridin-4-YL-1-M-tolyl-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding for Innovation in Kinase Inhibition

In the landscape of modern medicinal chemistry, the identification of privileged structures—scaffolds that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The pyridinone and related pyridinyl-ketone cores are prominent examples of such scaffolds, demonstrating a wide spectrum of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] Their utility is often derived from the pyridine ring's ability to act as a hydrogen bond acceptor and participate in various non-covalent interactions within protein active sites. Specifically, this structural motif is a key building block in the design of kinase inhibitors, which are crucial in treating diseases driven by aberrant cell signaling, such as cancer and inflammatory disorders.[3]

This document provides a comprehensive guide to the synthesis and biological evaluation of 2-Pyridin-4-YL-1-M-tolyl-ethanone , a novel compound of interest within this chemical class. While extensive data on this specific molecule is not yet publicly available, its structure—combining a pyridine ring with a substituted acetophenone moiety—suggests significant potential as a modulator of protein kinases.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals. We will detail a proposed synthetic route, provide a robust protocol for preliminary biological screening using an in vitro kinase assay, and outline a logical workflow for its characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

PART 1: Compound Profile and Synthesis

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone-
CAS Number 216529-53-2[5]
Molecular Formula C₁₄H₁₃NO[5]
Molecular Weight 211.26 g/mol [5]
Storage Sealed in dry, 2-8°C[5]
Structure
m-tolyl group
Ethanone Linker
Pyridin-4-yl group
Proposed Synthesis Workflow

The synthesis of pyridinyl ethanones can be achieved through several established organic chemistry reactions. A highly effective method involves the deprotonation of a picoline (methylpyridine) followed by acylation with a suitable benzonitrile derivative and subsequent hydrolysis. This approach offers a direct and efficient route to the target molecule.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product SM1 4-Methylpyridine (4-Picoline) Deprotonation 1. Deprotonation with n-BuLi in anhydrous THF at 0°C SM1->Deprotonation SM2 3-Methylbenzonitrile Acylation 2. Acylation with 3-Methylbenzonitrile SM2->Acylation Deprotonation->Acylation Hydrolysis 3. Acidic Hydrolysis (e.g., H₂SO₄) Acylation->Hydrolysis Neutralization 4. Neutralization & Extraction Hydrolysis->Neutralization Purification Column Chromatography Neutralization->Purification Characterization NMR, MS, HPLC Purification->Characterization Final This compound Characterization->Final

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[6] Causality Note: This reaction is highly sensitive to moisture and oxygen. The use of anhydrous solvents and an inert atmosphere (Argon or Nitrogen) is critical. n-Butyllithium (n-BuLi) is a strong base that will react preferentially with water over deprotonating the picoline, halting the reaction.

Materials:

  • 4-Methylpyridine (4-Picoline)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-Methylbenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄), 60% aqueous solution

  • Saturated aqueous Potassium Hydroxide (KOH) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-methylpyridine (1.0 eq) and anhydrous THF (to achieve ~0.8 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. The solution will typically turn a deep red or brown color, indicating the formation of the pyridinylmethyl anion.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 4 hours. This ensures complete deprotonation.

  • Acylation: Cool the solution back to 0°C. Add 3-methylbenzonitrile (1.05 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Carefully quench the reaction by cooling it to 0°C and slowly adding 60% H₂SO₄ until the pH of the aqueous layer is ~1. (Caution: Exothermic reaction) . Stir the biphasic mixture vigorously for 24 hours at room temperature to ensure complete hydrolysis of the intermediate imine to the desired ketone.

  • Workup: Neutralize the mixture by adding saturated KOH solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the aqueous layer three times with dichloromethane. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

PART 2: Application in Kinase Inhibition Screening

Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for drug discovery.[7] The pyridinyl-ethanone scaffold is of particular interest because the pyridine nitrogen can act as a hinge-binding motif, a common interaction mode for many Type I kinase inhibitors. By mimicking the hydrogen bonding pattern of the adenine region of ATP, compounds with this scaffold can competitively inhibit kinase activity. The tolyl group likely occupies a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity. This makes this compound an excellent candidate for screening against a panel of kinases implicated in disease.

General Kinase Screening Workflow

A systematic approach is required to identify and validate potential kinase inhibitors. The workflow begins with a primary screen at a single, high concentration to identify initial "hits," followed by dose-response studies to quantify potency (IC₅₀), and finally, selectivity profiling to assess off-target effects.

Caption: A logical workflow for the screening and characterization of a novel kinase inhibitor.

Protocol: General In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol describes a general method to measure the activity of a purified kinase and determine the inhibitory potential of the test compound. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.

Causality Note: The choice of ATP concentration is critical. Performing the assay at the ATP Kₘ (Michaelis constant) for the specific kinase provides a sensitive measure for ATP-competitive inhibitors.[7] Using physiologically relevant ATP concentrations (e.g., 1 mM) can give a more accurate prediction of cellular activity.[7]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • ATP at desired concentration

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test Compound: this compound, 10 mM stock in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in kinase reaction buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%) across all wells to avoid solvent effects.

  • Assay Plate Setup:

    • 100% Activity Control (No Inhibition): Add kinase, substrate, and ATP in reaction buffer with DMSO vehicle.

    • 0% Activity Control (Background): Add substrate and ATP in reaction buffer with DMSO vehicle (no kinase).

    • Test Compound Wells: Add kinase, substrate, ATP, and the serially diluted test compound.

    • Positive Control Wells: Add kinase, substrate, ATP, and a known inhibitor.

  • Kinase Reaction: Add the kinase/substrate mix to the appropriate wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis and Interpretation
  • Normalization: Subtract the background luminescence (0% activity control) from all other readings. Normalize the data by setting the "100% Activity Control" as 100% and the background as 0%.

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkg) / (Signal_Max - Signal_Bkg))

  • IC₅₀ Determination: Plot the normalized % inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.

Table of Hypothetical Dose-Response Data:

Compound Conc. (nM)log[Conc.]% Inhibition
102.5
1018.1
501.728.4
100249.8
2502.475.3
5002.789.1
1000395.6
10000498.2
Calculated IC₅₀ ~101 nM

PART 3: Future Directions and Advanced Characterization

A promising IC₅₀ value from a primary screen is merely the first step. To build a compelling case for this compound as a drug lead, further studies are essential:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases (e.g., Eurofins' KINOMEscan®) is crucial to determine its selectivity profile.[8] A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.

  • Mechanism of Action (MoA): Assays should be conducted at varying ATP concentrations to confirm if the inhibition is ATP-competitive, a common mechanism for this scaffold.

  • Cell-Based Assays: The compound's efficacy must be confirmed in a cellular context. This involves treating relevant cell lines and measuring the inhibition of a specific phosphorylation event downstream of the target kinase.

  • Preliminary Pharmacokinetics (PK): Initial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo studies in animal models, such as rats, can provide early insights into the compound's drug-like properties, including bioavailability and plasma concentration over time.[9]

Conclusion

This compound represents a structurally intriguing compound with clear potential for investigation in medicinal chemistry, particularly as a kinase inhibitor. This guide provides a robust framework for its synthesis and initial biological characterization. By understanding the rationale behind each step—from the anhydrous conditions required for synthesis to the critical importance of controls in biological assays—researchers are well-equipped to explore the therapeutic potential of this and related molecules. The successful execution of these protocols will generate the foundational data needed to advance this compound through the drug discovery pipeline.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Acetylpyridine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1991). PubMed. Retrieved January 27, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved January 27, 2026, from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (n.d.). National Toxicology Program. Retrieved January 27, 2026, from [Link]

  • Pyridin-4-yl-(p-tolyl)methanone. (n.d.). MySkinRecipes. Retrieved January 27, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 27, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Biological activity pyridin-2-ones & pyrimidin-4-ones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. (2018). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Comprehensive Framework for Evaluating 2-Pyridin-4-YL-1-M-tolyl-ethanone as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The identification of novel, selective kinase inhibitors is a cornerstone of modern drug discovery.[2] This document provides a detailed application and protocol guide for the comprehensive screening of 2-Pyridin-4-YL-1-M-tolyl-ethanone , a compound featuring a pyridinyl ethanone scaffold, as a potential kinase inhibitor. The pyridine and related pyridinone rings are recognized as "privileged structures" in medicinal chemistry, appearing in numerous clinically approved kinase inhibitors.[3][4][5] This guide outlines a strategic, multi-tiered approach, from initial high-throughput screening to detailed characterization of inhibitory activity and selectivity, designed to rigorously assess the compound's potential and provide a solid foundation for further development.

Introduction: The Rationale for Screening this compound

The human kinome comprises over 500 protein kinases, making them a fertile ground for therapeutic intervention.[1] The core challenge in kinase inhibitor discovery lies in achieving selectivity to minimize off-target effects.[6] The chemical scaffold of this compound (CAS 216529-53-2) incorporates features suggestive of potential kinase interaction.[7] The pyridine ring, a common motif in kinase inhibitors, can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[8] The tolyl group provides a hydrophobic element that can interact with non-polar residues, and the ethanone linker offers conformational flexibility. While no specific biological activity has been reported for this exact molecule, numerous pyridine and pyridinone derivatives have demonstrated potent inhibition of various kinases, including PIM-1, Met, and mTOR.[9][10][11] This structural precedent provides a strong rationale for subjecting this compound to a systematic kinase inhibitor screening cascade.

Chemical Structure of this compound:

PropertyValue
CAS Number 216529-53-2
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
SMILES Cc1cccc(c1)C(=O)Cc2ccncc2

A Phased Approach to Kinase Inhibitor Profiling

A tiered screening strategy is the most efficient method to evaluate a novel compound. This approach begins with a broad, primary screen to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Selectivity & Mechanism Primary Screen Primary Screen IC50 Determination IC50 Determination Primary Screen->IC50 Determination Active Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action

Caption: Tiered Kinase Inhibitor Screening Workflow.

Phase 1: Primary Kinase Screening Protocol

The initial step is a high-throughput screen against a broad panel of kinases to identify potential interactions.[12] A single, high concentration of the test compound is used to maximize the chances of detecting inhibitory activity.

Objective

To identify kinases that are significantly inhibited by this compound at a single concentration.

Materials
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase Panel: A broad panel of purified, active kinases (e.g., the Kinase Selectivity Profiling System from Promega or a similar service from Reaction Biology).[13][14][15]

  • Substrates: Specific peptide substrates for each kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific reaction buffer.

  • Detection Reagent: A system to measure kinase activity, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.[16][17]

  • Control Inhibitor: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Plates: 384-well, white, opaque plates suitable for luminescence readings.

Protocol: Single-Dose Inhibition Assay (10 µM)
  • Compound Preparation: Prepare a working solution of this compound at 100 µM in assay buffer containing 1% DMSO.

  • Assay Plate Setup:

    • Test Wells: Add 1 µL of the 100 µM test compound working solution.

    • Positive Control Wells: Add 1 µL of a 100 µM Staurosporine working solution.

    • Negative Control (No Inhibitor) Wells: Add 1 µL of assay buffer with 1% DMSO.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Start the Reaction:

    • Prepare an ATP solution at a concentration approximating the Km,ATP for each kinase.[18]

    • Add 4 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 1 hour.[16]

  • Reaction Termination and Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis

Calculate the percent inhibition for the test compound relative to the controls:

Percent Inhibition = 100 x (1 - (LuminescenceTest - LuminescencePositive) / (LuminescenceNegative - LuminescencePositive))

A common threshold for identifying a "hit" is ≥50% inhibition at the screening concentration.

Phase 2: IC50 Determination Protocol

For kinases identified as "hits" in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.[12]

Objective

To determine the IC50 value of this compound for each "hit" kinase.

Protocol: Dose-Response Assay
  • Compound Dilution Series: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM down to the low nanomolar range. A 3-fold or 5-fold dilution series is common.[19]

  • Assay Setup: The assay is performed as described in the primary screening protocol, but instead of a single concentration, 1 µL of each concentration from the dilution series is added to the respective wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[20]

Interpreting IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. It is crucial to note that the IC50 value can be influenced by the ATP concentration in the assay.[18][21]

Example IC50 Data Table:

Kinase TargetIC50 (µM)
PIM-10.85
Aurora Kinase A5.2
VEGFR2> 50

Phase 3: Selectivity and Mechanism of Action Studies

Potent hits should be further characterized to understand their selectivity profile across the kinome and their mechanism of action.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound by screening it against a larger, more comprehensive panel of kinases.

Methodology: A similar protocol to the primary screen is used, but the compound is tested at a concentration approximately 10-fold higher than its most potent IC50 value. The results are often visualized as a "tree map" or a table showing the percent inhibition across the kinome. A selective inhibitor will show high inhibition of a small number of kinases, while a non-selective inhibitor will inhibit many.[18][22]

G cluster_0 Kinase Selectivity On-Target Kinase On-Target Kinase Off-Target Kinase 1 Off-Target Kinase 1 Off-Target Kinase 2 Off-Target Kinase 2 Other Kinases Other Kinases Inhibitor Inhibitor Inhibitor->On-Target Kinase High Potency Inhibitor->Off-Target Kinase 1 Low Potency Inhibitor->Off-Target Kinase 2 Low Potency Inhibitor->Other Kinases No Significant Inhibition

Caption: Conceptual Diagram of Kinase Inhibitor Selectivity.

Preliminary Mechanism of Action (MoA) Studies

Objective: To determine if the inhibitor competes with ATP for binding to the kinase.[12]

Methodology: ATP Competition Assay

  • Perform the IC50 determination assay as described previously, but at two different ATP concentrations: one at the Km,ATP and another at a significantly higher concentration (e.g., 10-fold Km,ATP).

  • Data Analysis:

    • ATP-Competitive Inhibitor: The IC50 value will increase as the ATP concentration increases.

    • Non-ATP-Competitive Inhibitor: The IC50 value will remain relatively unchanged at different ATP concentrations.

    • Allosteric inhibitors , which bind to a site other than the ATP-binding pocket, are a type of non-ATP-competitive inhibitor and are often highly selective.[1]

Conclusion and Future Directions

This application note provides a robust framework for the initial evaluation of this compound as a kinase inhibitor. The phased approach ensures a thorough and efficient characterization, from initial hit identification to potency, selectivity, and preliminary mechanism of action. Positive results from this screening cascade would warrant further investigation, including:

  • Structural Biology: Co-crystallization of the compound with its target kinase(s) to understand the binding mode at the atomic level.[10]

  • Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity in a cellular context, for example, using a Cellular Thermal Shift Assay (CETSA).[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.[10]

By following these protocols, researchers can systematically and rigorously evaluate the potential of novel compounds like this compound, contributing to the discovery of the next generation of targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Oh, C. H. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 23(10), 2530. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Singh, S., Kumar, V., Kumar, S., & Kumar, D. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1145-1163. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Klaeger, S., Gohlke, B., Scott, K. A., Kuster, B., & Médard, G. (2012). Targeted kinase selectivity from kinase profiling data. ACS medicinal chemistry letters, 3(12), 1015-1020. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]

  • Kim, K. S., Zhang, L., Schmidt, R., Cai, Z. W., Wei, D., Williams, D. K., ... & Borzilleri, R. M. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(17), 5330-5341. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Semantic Scholar. (n.d.). PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 4(15), 1937-1952. [Link]

  • Wells, C. I., & Eyers, P. A. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 989679. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

  • Martin, H., O'Connell, N., Perrin, D., Le, T. T. H., Tria, S., Le Borgne, M., ... & Bach, S. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in chemistry, 8, 116. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. [Link]

  • Peifer, C., & Al-Rasadi, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. [Link]

  • El-Sayed, M. T., El-Hady, O. M., El-Adl, K., & El-Adl, A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific reports, 13(1), 585. [Link]

  • Ma, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867634. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. [Link]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

  • Verheijen, J. C., Yu, K., Toral-Barza, L., Hollander, I., & Zask, A. (2010). Discovery of 2-arylthieno [3, 2-d] pyrimidines containing 8-oxa-3-azabi-cyclo [3.2. 1] octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & medicinal chemistry letters, 20(1), 375-379. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

Sources

Investigating 2-Pyridin-4-YL-1-M-tolyl-ethanone in Anticancer Research: A Guide to Synthesis, In Vitro Evaluation, and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyridine Scaffolds in Oncology

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs. In oncology, pyridine derivatives have emerged as a particularly fruitful class of compounds, demonstrating a wide array of anticancer activities.[1][2] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular signaling pathways, disruption of DNA replication, and interference with the cell cycle.[3] The versatility of the pyridine scaffold allows for fine-tuning of its pharmacological properties, making it an attractive starting point for the design of novel anticancer agents.[4] This guide focuses on a specific, yet under-investigated molecule, 2-Pyridin-4-YL-1-M-tolyl-ethanone, providing a comprehensive framework for its synthesis and evaluation as a potential anticancer therapeutic. While direct research on this compound is limited, its structural motifs suggest plausible mechanisms of action that warrant thorough investigation. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to explore the anticancer potential of this promising scaffold.

Chemical Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar pyridin-yl-ethanone compounds.[5] The following protocol outlines a potential two-step synthesis.

Protocol 1: Synthesis of this compound

Step 1: Lithiation of 4-methylpyridine (γ-picoline)

  • To a solution of 4-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to stir at this temperature for a designated period to ensure complete formation of the lithiated intermediate.

Step 2: Acylation with m-toluonitrile

  • To the solution containing the lithiated 4-methylpyridine, add m-toluonitrile dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an aqueous solution of an acid (e.g., hydrochloric acid) to hydrolyze the intermediate.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Hypothesized Mechanisms of Anticancer Activity

Based on the extensive research on pyridine derivatives, this compound may exhibit anticancer properties through one or more of the following mechanisms:

  • Kinase Inhibition: Many pyridine-containing compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][6] Key kinase targets for pyridine derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Pim-1 kinase.[2][7][8][9][10][11][12][13][14][15][16][17][18]

  • DNA Intercalation: The planar aromatic structure of the pyridine ring can facilitate intercalation between DNA base pairs, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis.[19]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through various intrinsic or extrinsic pathways.[2]

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to determine the anticancer efficacy of this compound. The following protocols provide a comprehensive approach to assess its cytotoxicity, pro-apoptotic activity, and effects on key signaling pathways.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[20][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-724Example ValueExample Value
48Example ValueExample Value
72Example ValueExample Value
HCT-11624Example ValueExample Value
48Example ValueExample Value
72Example ValueExample Value
A54924Example ValueExample Value
48Example ValueExample Value
72Example ValueExample Value

Note: The above table is a template for presenting example data.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Experimental Workflow:

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Analysis a Seed and treat cells with This compound b Harvest and wash cells a->b c Resuspend in binding buffer b->c d Add Annexin V-FITC and PI c->d e Incubate in the dark d->e f Flow Cytometry Analysis e->f g Data Interpretation: Viable, Apoptotic, Necrotic f->g

Caption: Workflow for Apoptosis Detection.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in cancer-related signaling pathways.[26][27][28][29]

Materials:

  • Cell lysates from treated and untreated cancer cells

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-VEGFR, anti-phospho-VEGFR, anti-c-Met, anti-phospho-c-Met, anti-Pim-1, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Potential Signaling Pathways:

G cluster_0 VEGFR Pathway cluster_1 c-Met Pathway cluster_2 Pim-1 Pathway compound This compound VEGFR VEGFR compound->VEGFR Inhibits cMet c-Met compound->cMet Inhibits Pim1 Pim-1 compound->Pim1 Inhibits PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Bad Bad Pim1->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis ↓ Apoptosis Bcl2->Apoptosis

Caption: Potential Kinase Inhibition Pathways.

Conclusion and Future Directions

The pyridine scaffold represents a privileged structure in the development of anticancer agents. While this compound itself has not been extensively studied, its structural similarity to known kinase inhibitors and other anticancer compounds makes it a compelling candidate for further investigation. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive in vitro characterization. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models, and exploring its structure-activity relationship to develop even more potent and selective anticancer agents.

References

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link].

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link].

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link].

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link].

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018;23(6):1465. Available at: [Link].

  • MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. International Journal of Molecular Sciences. 2022;23(23):15328. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. 2019;6:2613-2618. Available at: [Link].

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. 2022;12(3):1129-1151. Available at: [Link].

  • Pim-1 kinase as cancer drug target: An update. Pharmacological Research. 2020;158:104880. Available at: [Link].

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro. 2012;26(8):1346-1352. Available at: [Link].

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. 2014;1120:121-137. Available at: [Link].

  • Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). European Journal of Medicinal Chemistry. 2024;269:116298. Available at: [Link].

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022;7(12):10631-10647. Available at: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. 2024;42(1):1-25. Available at: [Link].

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2022;13(9):1043-1076. Available at: [Link].

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. 2021;11:685748. Available at: [Link].

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. 2023;8(2):123-130. Available at: [Link].

  • Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. Available at: [Link].

  • Advances in MET tyrosine kinase inhibitors in gastric cancer. Frontiers in Oncology. 2022;12:968224. Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

  • Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Medicinal Chemistry. 2012;19(20):3404-3413. Available at: [Link].

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. Available at: [Link].

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. 2020;11(1):101-115. Available at: [Link].

  • Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. Available at: [Link].

  • c-Met inhibitor. Wikipedia. Available at: [Link].

  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. Available at: [Link].

  • Western blot analysis of cancer and normal cell lines. ResearchGate. Available at: [Link].

  • Angiogenesis Inhibitors. National Cancer Institute. Available at: [Link].

  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. OncoTargets and Therapy. 2015;8:335-346. Available at: [Link].

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link].

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link].

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology. 2023;14:1280802. Available at: [Link].

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

  • Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. Frontiers in Oncology. 2021;11:759533. Available at: [Link].

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. 2020;19(4):981-989. Available at: [Link].

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. 2011;55(5):841-844. Available at: [Link].

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules. 2025;282:131107. Available at: [Link].

Sources

Application Notes & Protocols: 2-Pyridin-4-YL-1-M-tolyl-ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyridine-containing scaffolds are of paramount importance, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Their prevalence is due to the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profile of a molecule. Within this context, 2-Pyridin-4-YL-1-M-tolyl-ethanone emerges as a highly valuable and versatile building block.

This molecule strategically combines three key functional motifs:

  • A Pyridin-4-yl Group: Offers a site for hydrogen bonding and potential metal coordination, influencing solubility and biological target interactions.

  • An Ethanone Linker: The ketone functionality is a reactive handle for a multitude of classical and modern organic transformations. The adjacent methylene group possesses activated C-H bonds, enabling enolate formation.

  • A Meta-Tolyl Moiety: Provides a lipophilic aromatic domain that can be crucial for engaging with hydrophobic pockets in biological targets. The meta-substitution pattern offers a distinct steric and electronic profile compared to its ortho or para isomers.

This guide provides an in-depth exploration of this compound, detailing its synthesis and offering field-proven protocols for its application in constructing higher-value molecular architectures, such as chalcones and substituted pyridinones, which are themselves privileged structures in drug discovery.[1]

Physicochemical Properties & Handling

A clear understanding of the building block's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone-
CAS Number 216529-53-2[5]
Molecular Formula C₁₄H₁₃NO[5]
Molecular Weight 211.26 g/mol [5]
SMILES CC1=CC(C(CC2=CC=NC=C2)=O)=CC=C1[5]
Storage Sealed in dry, 2-8°C[5]

Handling & Safety: While specific GHS data for this compound is not detailed, it should be handled with standard laboratory precautions. Assume it is harmful if swallowed and may cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Building Block

This protocol is adapted from established methodologies for similar pyridyl ethanones.[6]

Workflow for Synthesis

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis & Isolation Picoline 4-Picoline in dry THF Base n-BuLi or LDA (Strong Base) Picoline->Base Deprotonation at 0°C Anion Pyridyl Anion (Nucleophile) Base->Anion Ester Methyl m-toluate (Electrophile) Anion->Ester Reaction Addition Nucleophilic Addition Ester->Addition Intermediate Iminoketone Intermediate Addition->Intermediate Hydrolysis Acidic Workup (e.g., 60% H₂SO₄) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purify Extraction & Purification Product->Purify

Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol

Materials:

  • 4-Picoline (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Methyl m-toluate

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (60% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous Potassium Hydroxide (KOH) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-picoline (e.g., 2.79 g, 30 mmol) and anhydrous THF (35 mL).

  • Anion Formation: Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (12.0 mL of a 2.5 M solution, 30 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Causality: This exothermic deprotonation is temperature-controlled to prevent side reactions and ensure the selective formation of the desired pyridyl anion.

  • Stirring: After the addition is complete, remove the ice bath and allow the deep red solution to warm to room temperature. Stir for 4 hours.

  • Electrophilic Addition: Cool the reaction mixture back down to 0 °C. Add methyl m-toluate (e.g., 4.50 g, 30 mmol) dissolved in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 6 hours or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis: Carefully cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 60% aqueous sulfuric acid until a pH of ~1 is reached. Causality: The strong acid protonates the intermediate and facilitates the hydrolysis to the ketone. This step must be done cautiously as it is highly exothermic. Stir the resulting mixture vigorously for 24 hours at room temperature to ensure complete hydrolysis.

  • Work-up: Cool the mixture in an ice bath and neutralize by the slow addition of saturated aqueous KOH solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Application in Chalcone Synthesis (Claisen-Schmidt Condensation)

The title compound is an excellent substrate for the Claisen-Schmidt condensation, an indispensable reaction for forming α,β-unsaturated ketones, commonly known as chalcones.[7] These chalcone scaffolds are prevalent in natural products and are well-regarded for their broad spectrum of biological activities.[8][9] The reaction proceeds via the base-catalyzed condensation of the ketone (our building block) with an aromatic aldehyde.[10]

General Reaction Scheme

G Start_Ketone This compound Reaction Claisen-Schmidt Condensation (Base, e.g., KOH/EtOH) Start_Ketone->Reaction Start_Aldehyde Ar-CHO (Aromatic Aldehyde) Start_Aldehyde->Reaction Product Pyridyl-Tolyl Chalcone Derivative Reaction->Product Forms α,β-unsaturated ketone

Caption: Claisen-Schmidt condensation to form chalcones.
Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-2-(pyridin-4-yl)-1-(m-tolyl)prop-2-en-1-one

Materials:

  • This compound (1.0 equiv)

  • p-Anisaldehyde (4-methoxybenzaldehyde) (1.0 equiv)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (e.g., 2.11 g, 10 mmol) and p-anisaldehyde (1.36 g, 10 mmol) in ethanol (25 mL).

  • Base Addition: To the stirred solution, add 10 mL of 40% aqueous KOH solution dropwise. A color change and/or precipitation is typically observed. Causality: The strong base deprotonates the α-carbon of the ketone, forming an enolate which acts as the nucleophile. Ketones are generally less reactive electrophiles than aldehydes, which directs the reaction as desired.[10]

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by TLC. In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Neutralization: Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7). This protonates the phenoxide (if any) and neutralizes the excess base, causing the chalcone product to precipitate fully.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Application in Pyridinone Synthesis

Pyridinone and its derivatives are cornerstone scaffolds in medicinal chemistry, found in drugs for indications ranging from cancer to infectious diseases and inflammation.[1][11] The chalcones synthesized in the previous step are ideal precursors for constructing highly substituted 2-pyridinones via cyclocondensation reactions, such as the Guareschi-Thorpe reaction.[12][13][14][15]

This protocol describes the synthesis of a cyanopyridinone derivative from a chalcone intermediate by reacting it with cyanoacetamide in the presence of a base.[16][17]

Workflow for Pyridinone Synthesis

G cluster_0 Reaction Cascade Chalcone Pyridyl-Tolyl Chalcone (from Section 3) Michael Michael Addition Chalcone->Michael Reagent Cyanoacetamide Reagent->Michael Base Base (e.g., NaOEt) in Ethanol Base->Michael Cyclize Intramolecular Cyclization Michael->Cyclize Dehydro Dehydrogenation/ Tautomerization Cyclize->Dehydro Product Substituted 2-Pyridinone Dehydro->Product

Caption: Synthesis of 2-pyridinones from chalcone precursors.
Protocol: Synthesis of a Substituted 2-Pyridinone

Materials:

  • Chalcone derivative from Section 3 (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Sodium metal or Sodium ethoxide

  • Absolute Ethanol

  • Ammonium chloride (aqueous solution)

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.23 g, 10 mmol) in absolute ethanol (30 mL). Alternatively, use a commercial solution of sodium ethoxide.

  • Reactant Addition: To the stirred ethoxide solution, add cyanoacetamide (e.g., 0.84 g, 10 mmol) and stir until it dissolves. Then, add the chalcone derivative (10 mmol) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC. Causality: The reaction proceeds via a cascade: first, a Michael addition of the deprotonated cyanoacetamide to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization of the newly formed amine onto the ketone carbonyl, and subsequent dehydration/tautomerization to yield the stable aromatic 2-pyridinone ring.[18]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Neutralization: Neutralize the solution by adding saturated aqueous ammonium chloride, which will cause the product to precipitate.

  • Isolation & Purification: Collect the crude solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]

  • Gomha, S. M., et al. Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents.Medicinal Chemistry Research.
  • A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Claisen-Schmidt Condensation. Pearson Education. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 862534. Available at: [Link]

  • Legrand, B., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(3), 643-652. Available at: [Link]

  • Mayah Muhammad, B. B., & Al Badrani, K. A. A. (2022). Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. International journal of health sciences, 6(S5), 2977–2988. Available at: [Link]

  • Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Ullah, N., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical reviews in analytical chemistry, 53(8), 1856-1878. Available at: [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]

  • Lai, P.-M., et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1), 1-8. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.Google Patents.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Sona, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4658. Available at: [Link]

  • Mojarrab, M., Soltani, R., & Aliabadi, A. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur journal of natural pharmaceutical products, 10(3), e23419. Available at: [Link]

  • Singh, D., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6152–6156. Available at: [Link]

  • Zhang, X., et al. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society. Available at: [Link]

  • Synthesis, spectral study and properties of Pyridine chalcone. Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. organic-chemistry.org. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. Available at: [Link]

  • 1-(p-tolyl)ethanone. ChemBK. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is a versatile bicyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. Its unique structure, featuring a reactive ketone, an α-methylene bridge, a pyridine ring, and a tolyl moiety, offers multiple avenues for chemical modification. This diversity in functional handles allows for the generation of a wide array of derivatives with potentially novel biological activities or material properties. The strategic derivatization of this core structure is paramount for exploring structure-activity relationships (SAR) and developing new chemical entities. While the direct synthesis of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone is not extensively documented in publicly available literature, its commercial availability facilitates its use as a starting material for further chemical exploration[1]. The synthesis of a positional isomer, 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, has been reported and involves the reaction of lithiated picoline with a substituted benzonitrile, followed by acidic hydrolysis, suggesting a potential synthetic route for the title compound[2].

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone, empowering researchers to unlock its full synthetic potential.

Strategic Overview of Derivatization Pathways

The chemical architecture of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone presents three primary sites for derivatization, each with its own set of selective reactions. This allows for a modular approach to library synthesis.

G cluster_ketone Ketone & α-Methylene Bridge cluster_pyridine Pyridine Ring cluster_tolyl Tolyl Moiety parent 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone ketone_derivatives α,β-Unsaturated Ketones (Chalcones) β-Amino Ketones Thioamides parent->ketone_derivatives Condensation & Aminomethylation pyridine_derivatives Substituted Pyridines (e.g., nitro-, halo-) parent->pyridine_derivatives N-Oxidation followed by Electrophilic/Nucleophilic Substitution tolyl_derivatives Carboxylic Acids Benzyl Halides parent->tolyl_derivatives Oxidation & Halogenation

Figure 1: Key derivatization sites on 2-(pyridin-4-yl)-1-(m-tolyl)ethanone.

I. Derivatization via the α-Methylene Ketone Functionality

The presence of an acidic α-methylene group adjacent to the ketone carbonyl allows for a variety of classical carbon-carbon and carbon-heteroatom bond-forming reactions.

A. Synthesis of α,β-Unsaturated Ketones (Chalcones) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the α-methylene group, forming a reactive enolate. The choice of an aromatic aldehyde without α-hydrogens prevents self-condensation. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Protocol 1: Claisen-Schmidt Condensation

Parameter Value
Reactants 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.), Aromatic Aldehyde (1.1 eq.)
Base Sodium Hydroxide (2.0 eq.)
Solvent Ethanol
Temperature Room Temperature
Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve 2-(pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone derivative.

  • Filter the solid product, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[3][4]

G start Start dissolve Dissolve Ketone & Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH dissolve->add_base stir Stir at RT (12-24h) add_base->stir workup Pour into Ice-Water & Acidify stir->workup filter Filter, Wash, & Dry workup->filter purify Recrystallize filter->purify end End purify->end

Figure 2: Workflow for Claisen-Schmidt Condensation.

B. Knoevenagel Condensation for Diverse α,β-Unsaturated Systems

The Knoevenagel condensation provides an alternative route to α,β-unsaturated compounds by reacting the ketone with active methylene compounds in the presence of a weak base.

Causality of Experimental Choices: This reaction is catalyzed by a weak base, such as piperidine or an amine in an ionic liquid, to avoid self-condensation of the ketone. The active methylene compound, such as malononitrile or ethyl cyanoacetate, possesses sufficiently acidic protons to be deprotonated by the weak base.[5]

Protocol 2: Knoevenagel Condensation

Parameter Value
Reactants 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.), Active Methylene Compound (1.2 eq.)
Catalyst Piperidine (catalytic amount) or a task-specific ionic liquid
Solvent Toluene or solvent-free
Temperature Reflux
Time 4-12 hours

Step-by-Step Methodology:

  • To a solution of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.) and the active methylene compound (1.2 eq.) in toluene, add a catalytic amount of piperidine.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.[6][7][8][9]

C. Aminomethylation via the Mannich Reaction

The Mannich reaction introduces a β-amino carbonyl moiety by reacting the ketone with formaldehyde and a primary or secondary amine.

Causality of Experimental Choices: The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine.[10] The ketone then acts as a nucleophile, attacking the iminium ion. The use of a protic solvent like ethanol and often acidic conditions facilitates the formation of the iminium ion.[11]

Protocol 3: Mannich Reaction

Parameter Value
Reactants 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.), Formaldehyde (37% aq. solution, 1.2 eq.), Secondary Amine (1.1 eq.)
Solvent Ethanol
Temperature Reflux
Time 6-18 hours

Step-by-Step Methodology:

  • To a stirred solution of the secondary amine (1.1 eq.) in ethanol, add formaldehyde solution (1.2 eq.) and stir for 15 minutes.

  • Add 2-(pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.) to the mixture.

  • Reflux the reaction mixture for 6-18 hours, monitoring by TLC.

  • After cooling, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove unreacted starting materials.

  • Basify the aqueous layer with a cold sodium hydroxide solution to precipitate the Mannich base.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography.[11][12][13][14]

D. Willgerodt-Kindler Reaction for Thioamide Synthesis

This reaction converts the aryl alkyl ketone to a terminal thioamide by treatment with sulfur and an amine, such as morpholine.

Causality of Experimental Choices: The reaction mechanism involves the formation of an enamine, which then reacts with sulfur.[15] The use of a high-boiling amine like morpholine also serves as the solvent. Microwave irradiation can significantly reduce reaction times.[16]

Protocol 4: Willgerodt-Kindler Reaction

Parameter Value
Reactants 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.), Sulfur (2.5 eq.), Morpholine (5.0 eq.)
Temperature Reflux or Microwave (150 °C)
Time 4-16 hours (reflux) or 15-30 minutes (microwave)

Step-by-Step Methodology:

  • In a flask equipped with a reflux condenser, mix 2-(pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (5.0 eq.).

  • Heat the mixture to reflux and maintain for 4-16 hours. Alternatively, perform the reaction in a sealed microwave vial at 150 °C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thioamide by column chromatography.[15][16][17][18][19]

II. Derivatization of the Pyridine Ring

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene.[20] However, its reactivity can be modulated by N-oxidation.

A. N-Oxidation of the Pyridine Ring

Formation of the pyridine N-oxide activates the ring for subsequent electrophilic and nucleophilic substitutions.

Causality of Experimental Choices: Peracetic acid is a common and effective oxidizing agent for this transformation. The reaction is typically performed at elevated temperatures to ensure complete conversion.[21]

Protocol 5: Pyridine N-Oxidation

Parameter Value
Reactant 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.)
Oxidizing Agent 40% Peracetic Acid (1.1 eq.)
Temperature 85 °C
Time 1-2 hours

Step-by-Step Methodology:

  • In a round-bottom flask, heat 2-(pyridin-4-yl)-1-(m-tolyl)ethanone.

  • Slowly add 40% peracetic acid, maintaining the reaction temperature at 85 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-oxide.[21][22][23][24]

B. Electrophilic Nitration of the Pyridine N-Oxide

The N-oxide is more susceptible to electrophilic substitution, with the reaction occurring preferentially at the 4-position. However, since the 4-position is already substituted, nitration is expected to occur at the 2- and 6-positions.

Causality of Experimental Choices: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent. The high temperature is necessary to overcome the deactivating effect of the pyridinium species formed in the acidic medium.[25]

Protocol 6: Nitration of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone N-oxide

Parameter Value
Reactant 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone N-oxide (1.0 eq.)
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 125-130 °C
Time 3 hours

Step-by-Step Methodology:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in an ice bath.

  • Add the 2-(pyridin-4-yl)-1-(m-tolyl)ethanone N-oxide to the nitrating mixture.

  • Heat the reaction mixture to 125-130 °C for 3 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallization from acetone can be used for further purification.[25][26][27][28]

III. Derivatization of the Tolyl Moiety

The methyl group on the tolyl ring offers opportunities for oxidation and halogenation reactions.

A. Oxidation of the Methyl Group to a Carboxylic Acid

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Causality of Experimental Choices: Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent for this transformation. The reaction is typically carried out in a mixture of pyridine and water under heating.[29][30] The reaction works because there is a hydrogen attached to the benzylic carbon.[29]

Protocol 7: Oxidation of the Tolyl Methyl Group

Parameter Value
Reactant 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.)
Oxidizing Agent Potassium Permanganate (KMnO₄) (2.8 eq.)
Solvent Pyridine/Water mixture
Temperature 85 °C
Time 6 hours

Step-by-Step Methodology:

  • Dissolve 2-(pyridin-4-yl)-1-(m-tolyl)ethanone in a mixture of pyridine and water and heat to 85 °C.

  • Add potassium permanganate in portions over 30 minutes.

  • Continue heating for 6 hours.

  • Cool the mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry.[29][30][31][32]

B. Free-Radical Bromination of the Methyl Group

The benzylic protons of the tolyl group are susceptible to free-radical halogenation.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination. The reaction is initiated by a radical initiator like AIBN or by UV light. An inert solvent such as carbon tetrachloride is typically used.[33]

Protocol 8: Free-Radical Bromination of the Tolyl Group

Parameter Value
Reactant 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (1.0 eq.)
Reagent N-Bromosuccinimide (NBS) (1.1 eq.)
Initiator AIBN (catalytic amount) or UV light
Solvent Carbon Tetrachloride
Temperature Reflux
Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve 2-(pyridin-4-yl)-1-(m-tolyl)ethanone, NBS, and a catalytic amount of AIBN in carbon tetrachloride.

  • Reflux the mixture for 2-4 hours. Alternatively, irradiate with a UV lamp at room temperature.

  • Monitor the reaction by TLC.

  • Cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[33][34][35][36][37]

G cluster_start Starting Material cluster_ketone α-Methylene Ketone Reactions cluster_pyridine Pyridine Ring Reactions cluster_tolyl Tolyl Group Reactions start 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone claisen Claisen-Schmidt start->claisen knoevenagel Knoevenagel start->knoevenagel mannich Mannich start->mannich willgerodt Willgerodt-Kindler start->willgerodt n_oxidation N-Oxidation start->n_oxidation oxidation Oxidation start->oxidation bromination Bromination start->bromination nitration Nitration of N-Oxide n_oxidation->nitration

Figure 3: Summary of Derivatization Strategies.

Conclusion

The derivatization of 2-(pyridin-4-yl)-1-(m-tolyl)ethanone offers a rich landscape for chemical synthesis. By strategically targeting the ketone and its α-methylene bridge, the pyridine ring, or the tolyl moiety, a diverse library of novel compounds can be generated. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents and functional materials. Each protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions, ensuring reproducibility and success in the laboratory.

References

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

  • Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206. Available at: [Link]

  • Oregon State University. (2020). Chapter 3 Worked Problem 1: Free Radical Bromination. Available at: [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Available at: [Link]

  • Organic Syntheses. Pyridine-N-oxide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • ScienceMadness. OF WILLGERODT REACTION CONDITIONS WITH KETONES. Available at: [Link]

  • ACS Publications. (2014). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • University of Regensburg. 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • ResearchGate. (2020). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Available at: [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • HAL Open Science. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Available at: [Link]

  • Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available at: [Link]

  • Chemistry Steps. Mannich Reaction. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. Available at: [Link]

  • National Institutes of Health. (2024). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]

  • YouTube. (2021). Reactivity of Pyridine. Available at: [Link]

  • University of Colorado Boulder. Claisen-Schmidt Condensation. Available at: [Link]

  • National Institutes of Health. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

  • ResearchGate. (2012). Recent advances in the Willgerodt–Kindler reaction. Available at: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ACS Publications. Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. Available at: [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available at: [Link]

  • Wikipedia. Willgerodt rearrangement. Available at: [Link]

  • ResearchGate. (1995). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

  • ResearchGate. Mannich reaction of β-ketoesters, aldehydes, and primary amines. Available at: [Link]

  • NROChemistry. Mannich Reaction. Available at: [Link]

  • Michigan State University. Willgerodt‐Kindler Reac1on. Available at: [Link]

  • Korean Chemical Society. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]

  • YouTube. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • ResearchGate. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available at: [Link]

  • YouTube. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. Available at: [Link]

  • YouTube. (2021). Mannich Reaction. Available at: [Link]

  • Westfield State University. Relative Rates of Radical Bromination Reactions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Pyridin-4-YL-1-M-tolyl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Pyridin-4-YL-1-M-tolyl-ethanone (CAS No. 216529-53-2). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The information provided is based on fundamental principles of organic chemistry and aims to offer practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations, this compound should be stored at 2-8°C, sealed in a dry environment[1]. This suggests that the compound may be sensitive to heat and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this molecule?

A2: The structure of this compound contains several reactive sites that can be susceptible to degradation under certain conditions. The primary points of instability are likely:

  • The alpha-hydrogens on the carbon between the pyridine ring and the carbonyl group are acidic and can be abstracted by bases, leading to enolate formation and subsequent reactions.

  • The ketone carbonyl group is susceptible to nucleophilic attack.

  • The pyridine ring can be prone to oxidation and photodegradation.

Q3: Is this compound sensitive to light?

Q4: Can this compound degrade in aqueous solutions?

A4: Yes, ketones can undergo hydration in the presence of water to form gem-diols, a reaction that can be catalyzed by acids or bases[4]. Pyridinium ketones, in particular, have been shown to exist as hydrates in aqueous solutions[5]. While this compound is not a pyridinium salt, the principle of carbonyl hydration still applies, and the extent of hydrate formation may be influenced by pH.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Appearance of new, unexpected peaks in HPLC analysis over time. Degradation of the compound. 1. Analyze by LC-MS: Identify the molecular weights of the new peaks to hypothesize degradation products (e.g., oxidation, hydrolysis).2. Review storage conditions: Ensure the compound is stored at 2-8°C, protected from light and moisture[1].3. Check solvent purity: Impurities in solvents (e.g., peroxides in ethers, acidic or basic contaminants) can catalyze degradation. Use fresh, high-purity solvents.
Discoloration of the solid compound (e.g., yellowing). Oxidation or photodegradation. 1. Store under inert gas: Purge the storage vial with argon or nitrogen to displace oxygen.2. Protect from light: Use amber vials or wrap the container in foil[2].
Low or inconsistent yields in reactions using this compound. Degradation of the starting material. 1. Confirm purity before use: Run a purity check (e.g., NMR, HPLC) on the starting material, especially if it has been stored for an extended period.2. Use an internal standard in reactions: This can help differentiate between low conversion and degradation of the starting material or product.
Inconsistent results in biological assays. Formation of active or interfering degradants. 1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradants.2. Test degradants in the assay: If possible, isolate and test the identified degradation products to see if they have biological activity or interfere with the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Set up the following stress conditions in separate, labeled amber vials:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Heat 1 mL of stock solution at 60°C.

    • Photolytic Stress: Expose 1 mL of stock solution to a UV lamp (e.g., 254 nm).

    • Control: Keep 1 mL of stock solution at room temperature, protected from light.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot from each vial, neutralize the acidic and basic samples if necessary, and dilute with the mobile phase.

  • Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of degradation products.

  • Analyze the stressed samples by LC-MS to determine the mass of the degradation products and propose their structures.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_pathways Potential Degradation Pathways main This compound oxidation Oxidation (e.g., N-oxide formation) main->oxidation O₂, H₂O₂ photodegradation Photodegradation (e.g., ring opening/rearrangement) main->photodegradation UV Light hydrolysis Hydrolysis (Acid/Base) (e.g., hydration of carbonyl) main->hydrolysis H₂O, H⁺/OH⁻ base_catalyzed Base-Catalyzed Reactions (e.g., aldol condensation) main->base_catalyzed Base

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to assessing the stability of this compound.

G start Start: Receive Compound initial_analysis Initial Analysis (Purity, Appearance, etc.) start->initial_analysis forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) initial_analysis->forced_degradation identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) identify_degradants->develop_method stability_study Long-Term Stability Study (ICH Conditions) develop_method->stability_study data_analysis Data Analysis (Determine Shelf-Life) stability_study->data_analysis end End: Establish Storage & Handling Procedures data_analysis->end

Caption: A typical experimental workflow for stability assessment.

References

  • Gnesin, D., et al. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 81(5), 1834-1845. [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds - ResearchGate . (n.d.). Retrieved January 27, 2026, from [Link]

  • Papatriantafyllopoulou, C., et al. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. European Journal of Inorganic Chemistry, 2009(25), 3707-3731. [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts . (2023, January 22). Retrieved January 27, 2026, from [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) . (2021). Journal of Physics: Conference Series, 1795(1), 012006. [Link]

  • 2-(Pyridin-4-yl)ethan-1-ol - Pharmaffiliates . (n.d.). Retrieved January 27, 2026, from [Link]

  • Aldehydes And Ketones Important Reactions - Jack Westin . (n.d.). Retrieved January 27, 2026, from [Link]

  • Oxidative allene amination for the synthesis of nitrogen-containing heterocycles - PMC - NIH . (n.d.). Retrieved January 27, 2026, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications . (2022, December 27). Retrieved January 27, 2026, from [Link]

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC - NIH . (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells - ResearchGate . (n.d.). Retrieved January 27, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs . (n.d.). Retrieved January 27, 2026, from [Link]

  • 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry - YouTube . (2021, April 18). Retrieved January 27, 2026, from [Link]

  • Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone - Physical Chemistry Chemical Physics (RSC Publishing)*. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ch21: Acidity of alpha hydrogens - University of Calgary . (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH . (n.d.). Retrieved January 27, 2026, from [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry . (2023, March 13). Retrieved January 27, 2026, from [Link]

  • UV photolysis for accelerating pyridine biodegradation - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • Alkylation at the Alpha Position of Aldehydes and Ketones - YouTube . (2014, April 2). Retrieved January 27, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S . (n.d.). Retrieved January 27, 2026, from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione . (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyridine - Wikipedia . (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 2-Pyridin-4-YL-1-M-tolyl-ethanone and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for solubility challenges encountered with test compounds during in vitro and in vivo assays, using "2-Pyridin-4-YL-1-M-tolyl-ethanone" as a representative case study.

The principles and protocols outlined here are broadly applicable to many research compounds, particularly those that, like our example, possess both hydrophobic (tolyl group) and weakly basic (pyridine ring) functionalities. Such amphipathic molecules are frequently encountered in drug discovery and are notoriously prone to solubility issues that can compromise assay data and lead to false negatives or inaccurate structure-activity relationships (SAR).[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound solubility.

Q1: I dissolved my compound, this compound, in 100% DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

A: This is a classic and very common problem known as "compound crashing out." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous buffer used for your assay. When you introduce the DMSO stock into the buffer, the DMSO concentration drops dramatically, and the buffer can no longer keep the compound dissolved. The compound then precipitates, or "crashes out," of the solution. This is especially common for hydrophobic or lipophilic molecules.[2][3]

Q2: Why is compound precipitation a problem for my assay results?

A: Compound precipitation critically undermines the validity of your experimental data in several ways:

  • Inaccurate Concentration: The actual concentration of the compound in solution is unknown and significantly lower than the nominal concentration you calculated. This leads to an underestimation of the compound's true potency (e.g., IC50, EC50).[2]

  • Assay Interference: Solid particles can interfere with assay detection methods, particularly those based on light scattering, absorbance, or fluorescence.

  • Irreproducible Data: The amount of precipitation can vary between wells and experiments, leading to high data variability and poor reproducibility.

  • False Negatives: A potentially active compound may appear inactive simply because it was not available in solution to interact with the biological target.[1]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4][5] Some robust cell lines may tolerate up to 1%, but concentrations of 1% and higher can significantly reduce cell viability over time.[4][6] It is imperative to run a vehicle control experiment where you test the effect of different DMSO concentrations on your specific cell line's health and on the assay signal itself to determine the maximum tolerable level.

Q4: My compound has a pyridine ring. Does this affect its solubility?

A: Yes, significantly. The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base.[7] This means its solubility is highly dependent on pH.[8][9] At lower pH values (acidic conditions), the pyridine nitrogen can become protonated, forming a positively charged pyridinium ion. This salt form is generally much more soluble in aqueous solutions than the neutral form.[8] You can leverage this property to improve solubility, as detailed in the troubleshooting guides below.

Q5: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A:

  • Kinetic Solubility is typically measured in early-stage drug discovery. It involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer. The measurement is taken quickly (e.g., after 1-2 hours) and reflects the solubility of the amorphous form that may precipitate. This is relevant for high-throughput screening (HTS) where compounds are handled in this manner.[10][11]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (in its most stable crystalline form) to the aqueous buffer and allowing it to equilibrate for an extended period (24-48 hours). This value is crucial for lead optimization and formulation development.[10][12]

For initial assay troubleshooting, understanding the kinetic solubility is most immediately useful.

Part 2: Troubleshooting Guides & Protocols

If you've encountered precipitation or suspect solubility issues, follow this logical progression of troubleshooting steps.

Guide 1: Foundational Steps - Stock Solution Best Practices

Your stock solution is the foundation of your experiment. Errors here will propagate through all subsequent dilutions.

Protocol 1.1: Preparing a Validated High-Concentration Stock Solution

  • Solvent Selection: Start with 100% high-purity, anhydrous DMSO. For compounds that are sensitive to oxidation, using a fresh bottle or solvent purged with an inert gas like nitrogen or argon is good practice.[13]

  • Weighing: Accurately weigh a sufficient amount of your compound (e.g., this compound) to prepare a stock solution at a high concentration, typically 10-20 mM.[14][15][16]

  • Dissolution: Add the DMSO to the solid compound. To aid dissolution, you can:

    • Vortex: Mix vigorously for 1-2 minutes.[17]

    • Sonicate: Use a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.[2][17]

    • Gentle Warming: Briefly warm the solution to 30-37°C. Use this with caution as it can degrade thermally sensitive compounds.[17]

  • Visual Inspection (Critical): After dissolution, hold the vial against a light source and look for any solid particles or haziness. The solution must be perfectly clear. If it is not, the compound may not be soluble at that concentration even in 100% DMSO, and you must prepare a lower concentration stock.[1]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound degradation or precipitation due to water absorption.[1]

Guide 2: The Dilution Problem - Strategies to Maintain Solubility

This is the most common failure point. The goal is to keep the compound in solution as you transition from a high-DMSO environment to a low-DMSO, aqueous environment.

Strategy A: pH Modification (For Weak Bases like this compound)

The weakly basic pyridine moiety is the key. By lowering the pH of your assay buffer, you can protonate the pyridine, forming a more soluble salt.

Protocol 2.1: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare several small batches of your primary assay buffer, adjusting the pH downwards. For example, if your standard buffer is pH 7.4, prepare batches at pH 6.5, 6.0, and 5.5.

  • Test Dilution: Take a small aliquot of your 10 mM DMSO stock and dilute it to your highest desired final assay concentration (e.g., 100 µM) in each of the different pH buffers. The final DMSO concentration should be kept constant and below your assay's tolerance limit (e.g., 0.5%).

  • Incubate & Observe: Let the dilutions sit at room temperature for 1-2 hours. Visually inspect for precipitation. You can also use a nephelometer or a plate reader to measure light scattering for a more quantitative assessment of precipitation.[10]

  • Select & Validate: Choose the highest pH that maintains solubility. Crucially, you must then confirm that this new buffer pH does not negatively impact your assay target (enzyme, cells, etc.) by running appropriate controls. [18]

Strategy B: Using Co-solvents and Excipients

If pH modification is not viable or insufficient, you can use additives to increase the "solubilizing power" of your aqueous buffer.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the water.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Protocol 2.2: Screening for Cyclodextrin Enhancement

  • Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your standard assay buffer.

  • Create a dilution series of your compound in assay buffer containing a fixed concentration of HP-β-CD.

  • Compare the solubility against a dilution series made without the cyclodextrin.

  • Validation Step: As with all excipients, you must run a control with just HP-β-CD in your assay to ensure it does not produce a signal or interfere with the biological system.[21]

Data & Visualization

Table 1: Common Organic Solvents & Typical Assay Concentration Limits
SolventPropertiesTypical Stock Conc.Max. Assay Conc. (Cell-Based)Notes
DMSO Polar aprotic, strong solvent10-20 mM< 0.5% [4][5]Gold standard but can be cytotoxic at >1%.[6]
Ethanol Polar protic10-50 mM< 1%Can affect enzyme activity and cell membranes.
Methanol Polar protic10-50 mM< 0.5%Generally more toxic than ethanol.
DMF Polar aprotic10-20 mM< 0.1%High boiling point, can be difficult to remove.
Diagrams

The following diagrams illustrate the decision-making process and workflows for troubleshooting solubility.

G start Start: Compound Precipitation Observed stock_check Is the 100% DMSO stock solution perfectly clear? start->stock_check reprepare_stock Action: Prepare new, lower concentration stock solution. Use sonication/gentle heat. stock_check->reprepare_stock No dilution_issue Problem is with dilution into aqueous buffer stock_check->dilution_issue Yes reprepare_stock->stock_check is_base Does the compound have a ionizable group (e.g., weak base)? dilution_issue->is_base ph_strategy Strategy: pH Modification is_base->ph_strategy Yes excipient_strategy Strategy: Use Excipients is_base->excipient_strategy No ph_protocol Protocol 2.1: Test solubility in lower pH buffers (e.g., pH 6.5, 6.0, 5.5) ph_strategy->ph_protocol ph_valid Is compound soluble AND is the new pH compatible with the assay? ph_protocol->ph_valid ph_valid->excipient_strategy No success Success: Proceed with Assay ph_valid->success Yes excipient_protocol Protocol 2.2: Test with solubilizers like cyclodextrins (HP-β-CD) excipient_strategy->excipient_protocol excipient_valid Is compound soluble AND is the excipient inert in the assay? excipient_protocol->excipient_valid excipient_valid->success Yes fail Problem Unresolved: Consider compound modification or alternative assay format excipient_valid->fail No

Caption: Decision tree for troubleshooting compound solubility.

G cluster_stock Stock Preparation cluster_dilution Assay Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Sonicate) add_dmso->dissolve inspect_stock 4. Visual Inspection: Must be 100% Clear dissolve->inspect_stock prep_buffer 5. Prepare Assay Buffer (Potentially with modified pH or excipients) inspect_stock->prep_buffer PASS dilute 6. Dilute Stock into Buffer (Final DMSO <0.5%) prep_buffer->dilute inspect_final 7. Final Inspection: Check for Precipitation dilute->inspect_final execute 8. Execute Assay inspect_final->execute PASS

Caption: Validated workflow for compound preparation and dilution.

References

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water.

  • PhytoTech Labs. Preparing Stock Solutions.

  • ResearchGate. (2015). Formulation strategies for poorly soluble drugs.

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Avdeef, A. (2007). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 47(1), 51-60.

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659.

  • NIH National Center for Biotechnology Information. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central.

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.

  • Kjell, A., et al. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 50(4), 640-653.

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • Reddit. (2022). How to tackle compound solubility issue.

  • ResearchGate. (2015). Effect of various DMSO concentrations on cell viability.

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions.

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

  • Wikipedia. Pyridine.

  • ResearchGate. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

  • NIH National Center for Biotechnology Information. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • ResearchGate. (2018). Study of pH-dependent drugs solubility in water.

  • NIH National Center for Biotechnology Information. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.

  • Plant Cell Technology. (2021). How to Prepare Plant Hormone Solutions for Tissue Culture.

  • Indian Journal of Pharmaceutical Education and Research. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.

  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?.

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

  • NIH National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.

  • Enamine. Shake-Flask Aqueous Solubility Assay.

  • Google Patents. (2004). US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.

  • Agilent. GPC/SEC Troubleshooting and Good Practice.

  • LifeTein. (2023). DMSO usage in cell culture.

  • NIH National Center for Biotechnology Information. (2023). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PubMed Central.

  • MDPI. (2023). The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+.

  • ResearchGate. (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • NIH National Center for Biotechnology Information. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PubMed Central.

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

  • Creative Biolabs. Solubility Assessment Service.

  • ResearchGate. (2019). In Vitro Solubility Assays in Drug Discovery.

Sources

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone (CAS 216529-53-2).[1] This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for navigating the challenges associated with this synthesis, from bench-scale experiments to pilot plant scale-up.

Overview and Key Synthetic Challenges

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is a pyridyl ketone, a class of compounds that are important intermediates in pharmaceutical and agrochemical research.[2][3] The synthesis typically involves the formation of a carbon-carbon bond between a pyridine-containing nucleophile and a tolyl-containing electrophile. The most common route is a Claisen-type condensation between a deprotonated picoline (4-methylpyridine) and a meta-toluoyl derivative.[4][5][6][7]

While conceptually straightforward, this synthesis presents several challenges that can impact yield, purity, and scalability:

  • Strongly Basic Conditions: The reaction requires a strong, non-nucleophilic base, which necessitates strictly anhydrous conditions and careful handling.

  • Side Reactions: Enolate chemistry is prone to side reactions, including self-condensation and multiple acylations, leading to complex impurity profiles.

  • Product Purification: The basic nature of the pyridine nitrogen can complicate purification by standard silica gel chromatography, often causing significant tailing.

  • Scale-Up Issues: Exothermic reactions, reagent addition control, and post-reaction work-up become critical challenges at a larger scale.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound? A1: The most prevalent method is the crossed Claisen condensation.[6][7] This involves deprotonating 4-methylpyridine (4-picoline) with a strong base like Lithium Diisopropylamide (LDA) or Sodium Amide (NaNH₂) to form the nucleophilic picolyl anion. This anion is then acylated with an m-toluoyl electrophile, such as methyl m-toluate or m-toluoyl chloride. Using a strong, sterically hindered base like LDA is crucial to favor the desired deprotonation at the methyl group and minimize side reactions.[9][10]

Q2: What are the critical safety precautions for this reaction? A2: The primary hazards stem from the use of strong bases.

  • Pyrophoric Reagents: Solutions of n-Butyllithium (used to prepare LDA) are pyrophoric and will ignite on contact with air or moisture.

  • Water-Reactive Bases: Sodium Amide (NaNH₂) and Sodium Hydride (NaH) react violently with water to produce flammable hydrogen gas.

  • Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be rigorously dried before use.

Q3: How can I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The starting materials (4-picoline and the m-toluoyl derivative) and the product will have different Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended, especially during process development.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter during the synthesis workflow.

Reagent & Reaction Setup

Problem: My reaction fails to initiate (no product formation observed by TLC).

  • Plausible Cause 1: Inactive Base. The strong base (e.g., LDA) may have been deactivated by moisture or air. n-BuLi solutions can degrade over time, and solid bases like NaH can form a passivating oxide layer.

    • Solution: Use freshly opened, high-quality reagents. If preparing LDA in situ, titrate the n-BuLi solution beforehand to confirm its molarity. Ensure all solvents and reagents are scrupulously dried and the reaction is run under a robust inert atmosphere.

  • Plausible Cause 2: Insufficient Deprotonation. The pKa of the 4-picoline methyl group is high. An insufficiently strong base or incorrect stoichiometry will result in poor formation of the required nucleophile.

    • Solution: Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., LDA, NaNH₂).[10] Weaker bases like sodium ethoxide are generally not strong enough for this deprotonation.[6]

Reaction Execution & Side Products

Problem: The reaction mixture turns dark brown or black, and I observe significant baseline material on TLC.

  • Plausible Cause: Self-Condensation/Polymerization. Enolates are highly reactive and can undergo self-condensation, especially at higher temperatures. This is a common pathway for decomposition.

    • Solution: Maintain a low reaction temperature. The formation of the picolyl anion with LDA should be performed at low temperatures, such as -78 °C (dry ice/acetone bath).[9] Add the electrophile (m-toluoyl derivative) slowly to the solution of the anion to maintain a low concentration of the electrophile and minimize side reactions.

Problem: My yield is low, and I've isolated a significant amount of a higher molecular weight side product.

  • Plausible Cause: Double Acylation. The product, 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone, has an acidic methylene bridge between the two rings. Under the strongly basic conditions, this can be deprotonated to form a new enolate, which can then be acylated a second time by the electrophile.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the picolyl anion relative to the electrophile. This ensures the electrophile is consumed before it can react with the product enolate. Reverse addition (adding the anion solution to the electrophile) can sometimes help, but slow addition of the electrophile to the anion at low temperature is generally preferred.

Work-Up & Isolation

Problem: I am getting a persistent emulsion during the aqueous work-up.

  • Plausible Cause: The basic pyridine product and unreacted base can act as surfactants, stabilizing the oil-water interface.

    • Solution: After quenching the reaction (e.g., with saturated aq. NH₄Cl or water), add a saturated solution of brine (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion. If the emulsion persists, filtration through a pad of Celite can be effective.

Problem: The pH of my aqueous layer is difficult to neutralize.

  • Plausible Cause: The reaction uses a full equivalent of a very strong base. Neutralization is an exothermic process.

    • Solution: Perform the neutralization in an ice bath to control the temperature. Add the acid (e.g., 1M HCl) slowly and monitor the pH carefully.[11][12][13] Bringing the pH to around 7-8 is usually sufficient for extraction. Over-acidification (pH < 4) will protonate the pyridine nitrogen, causing the product to partition into the aqueous layer.

Purification

Problem: My product streaks badly on silica gel column chromatography.

  • Plausible Cause: The basic pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to the eluent. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in the ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better recovery.[14]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase. Neutral alumina is often a good alternative to silica gel for purifying basic compounds.

    • Solution 3 (Chemical Separation): For very impure samples, consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane), extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.[15]

Scale-Up Synthesis Challenges

Scaling this reaction from grams to kilograms introduces new challenges that must be addressed for a safe, efficient, and reproducible process.[8]

Challenge Lab-Scale Approach Scale-Up Consideration & Recommended Solution
Temperature Control External cooling bath (e.g., dry ice/acetone) provides excellent heat transfer for small volumes.The surface-area-to-volume ratio decreases on scale-up, making heat removal difficult. The quenching of strong bases is highly exothermic. Solution: Use a jacketed reactor with a powerful cooling system. Ensure the quench is performed via slow, controlled addition of the quenching agent at a low temperature, with vigorous stirring to dissipate heat.
Reagent Addition Slow addition via syringe or dropping funnel is straightforward.Precise control over addition rates is critical to manage exotherms and minimize side products. Solution: Use a calibrated dosing pump for the addition of both n-BuLi and the m-toluoyl electrophile. Develop a temperature-controlled addition profile (e.g., maintain internal temp < -60 °C).
Mixing (Mass Transfer) Magnetic stirring is usually sufficient.Inadequate mixing can lead to localized "hot spots" and high concentrations of reagents, promoting side reactions. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and homogeneity in the reactor.
Isolation Rotary evaporation and separatory funnel extractions are common.Handling large volumes of solvents and performing extractions can be inefficient and hazardous. Solution: Plan for large-scale liquid-liquid extraction equipment. For product isolation, favor crystallization over chromatography. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems to ensure high purity and good recovery.

Diagrams and Workflows

General Synthetic Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dry Solvents (THF) 4-Picoline m-Toluoyl Derivative n-BuLi / Diisopropylamine lda_formation LDA Formation (n-BuLi + Diisopropylamine) -78°C to 0°C reagents->lda_formation anion_formation Picolyl Anion Formation (4-Picoline + LDA) -78°C lda_formation->anion_formation acylation Acylation (Slow addition of m-toluoyl derivative) -78°C anion_formation->acylation quench Quench Reaction (e.g., aq. NH4Cl) acylation->quench extraction Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extraction dry_concentrate Dry & Concentrate (MgSO4, Rotovap) extraction->dry_concentrate crude Crude Product dry_concentrate->crude purify Purification Method (Column Chromatography or Crystallization) crude->purify final_product Final Product: 2-(Pyridin-4-yl)-1- (m-tolyl)ethanone purify->final_product G cluster_sm cluster_impurity cluster_workup start Low or No Yield check_sm TLC shows only starting material? start->check_sm Yes check_impurity TLC shows complex mixture/streaking? start->check_impurity No cause_base Cause: Inactive Base (Moisture Contamination) check_sm->cause_base cause_temp Cause: Temperature Too Low for Deprotonation check_sm->cause_temp check_workup Significant material loss during work-up/purification? check_impurity->check_workup No cause_decomp Cause: Reaction Temp Too High (Decomposition) check_impurity->cause_decomp cause_double Cause: Double Acylation check_impurity->cause_double cause_emulsion Cause: Emulsion during extraction check_workup->cause_emulsion Yes cause_chrom Cause: Product stuck on silica column check_workup->cause_chrom Yes solution_base Solution: Use fresh/titrated base & dry conditions. cause_base->solution_base solution_temp Solution: Maintain temp at -78°C during addition. cause_decomp->solution_temp solution_stoich Solution: Check stoichiometry, use slight excess of nucleophile. cause_double->solution_stoich solution_emulsion Solution: Add brine or filter through Celite. cause_emulsion->solution_emulsion solution_chrom Solution: Add Et3N to eluent or use alumina. cause_chrom->solution_chrom

Caption: A decision tree for diagnosing low-yield outcomes.

Detailed Experimental Protocol (Illustrative)

Warning: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable laboratory with appropriate safety measures in place.

Reagents:

  • Diisopropylamine (x.xx g, xx.x mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (xxx mL)

  • n-Butyllithium (x.x M in hexanes, xx.x mL, 1.05 eq)

  • 4-Methylpyridine (4-Picoline) (x.xx g, xx.x mmol, 1.05 eq)

  • Methyl m-toluate (x.xx g, xx.x mmol, 1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation: Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -10 °C in an ice/salt bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below 0 °C. After the addition is complete, stir the resulting LDA solution at 0 °C for 30 minutes.

  • Anion Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 4-picoline in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. A color change (typically to dark red or brown) indicates anion formation. Stir the mixture at -78 °C for 1 hour. [4]

  • Acylation: Prepare a solution of methyl m-toluate in anhydrous THF. Add this solution dropwise to the picolyl anion mixture at -78 °C over 30-45 minutes. Monitor the reaction by TLC until the methyl m-toluate is consumed (approx. 1-2 hours).

  • Quenching: While maintaining the temperature below -60 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the color dissipates.

  • Work-Up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine, or by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

References

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). Titration of a Strong Acid With A Strong Base. Available at: [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Pharmaceutical Online. (2020). Scale-Up Considerations For Large-Scale Peptide Manufacturing. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of 2-Pyridin-4-YL-1-M-tolyl-ethanone Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Differences in Drug Discovery

In the realm of medicinal chemistry, it is a well-established principle that even subtle variations in a molecule's structure can lead to profound differences in its biological activity. This guide focuses on a specific scaffold, 2-Pyridin-4-YL-1-tolyl-ethanone, and its positional isomers, where the methyl group on the tolyl ring is located at the ortho-, meta-, or para- position. While these isomers share the same molecular formula and connectivity of atoms, their spatial arrangement is distinct, which can significantly impact their interaction with biological targets.[1][2] The study of such isomers is crucial in drug discovery for identifying the most potent and selective candidate while minimizing off-target effects.[3]

This guide provides a comprehensive framework for researchers to systematically evaluate and compare the biological activities of the ortho, meta, and para isomers of 2-Pyridin-4-YL-1-tolyl-ethanone. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the potential structure-activity relationships (SAR) that may arise from the isomeric variations.

Hypothesizing Biological Activities: A Rationale Based on Structural Analogs

Given the presence of the pyridine and substituted acetophenone moieties, we can hypothesize potential biological activities for the 2-Pyridin-4-YL-1-tolyl-ethanone isomers based on existing literature on similar compounds. Pyridine-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and kinase inhibitory activities.[4][5][6] Similarly, substituted acetophenones have been reported to possess cytotoxic and antimicrobial properties.[7] Therefore, this guide will focus on three key areas of biological evaluation:

  • Anticancer Activity (Cytotoxicity Screening)

  • Antimicrobial Activity

  • Kinase Inhibition Profiling

The position of the methyl group on the tolyl ring is expected to influence these activities by altering the molecule's electronic properties, steric hindrance, and overall conformation, which in turn affects its binding affinity to biological targets.[8]

Experimental Design: A Comparative Workflow

A systematic approach is essential for a robust comparison of the isomers. The following workflow provides a logical sequence for the investigation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of o, m, p Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cytotoxicity Anticancer (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial (Broth Microdilution) Characterization->Antimicrobial Kinase Kinase Inhibition (ADP-Glo Assay) Characterization->Kinase Data_Table Tabulate IC50/MIC Values Cytotoxicity->Data_Table Antimicrobial->Data_Table Kinase->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis

Caption: A generalized workflow for the synthesis, screening, and analysis of 2-Pyridin-4-YL-1-tolyl-ethanone isomers.

Part 1: Anticancer Activity - Cytotoxicity Screening

A primary assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9][10]

Rationale for Experimental Choices

The selection of a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) is crucial to identify any cell-line-specific activity. A standard cytotoxic drug, such as doxorubicin or cisplatin, should be included as a positive control to validate the assay's performance.

Detailed Experimental Protocol: MTT Assay[11][12]
  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the ortho, meta, and para isomers in sterile DMSO.

    • Perform serial dilutions of each isomer in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers. Include wells with medium and DMSO as a vehicle control and wells with a positive control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results should be expressed as the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer should be calculated using a dose-response curve.

Table 1: Template for Recording Cytotoxicity Data (IC50 in µM)

IsomerCancer Cell Line 1Cancer Cell Line 2Cancer Cell Line 3
ortho
meta
para
Positive Control
Anticipated Structure-Activity Relationship (SAR)

The position of the methyl group on the tolyl ring can influence cytotoxicity through steric and electronic effects. For instance, an ortho-methyl group might cause steric hindrance that affects the molecule's ability to bind to its target, potentially leading to lower activity compared to the meta or para isomers. Conversely, the electron-donating nature of the methyl group could modulate the reactivity of the ketone, which might be involved in the mechanism of action.

Part 2: Antimicrobial Activity Assessment

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Rationale for Experimental Choices

A panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as a yeast species, should be used to assess the spectrum of antimicrobial activity. Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) should be used as positive controls.

Detailed Experimental Protocol: Broth Microdilution Assay[13]
  • Preparation of Inoculum:

    • Culture the selected microbial strains overnight in an appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).[13]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of each isomer in the appropriate broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized microbial inoculum.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Analysis

The MIC values for each isomer against the different microbial strains should be tabulated for easy comparison.

Table 2: Template for Recording Antimicrobial Activity Data (MIC in µg/mL)

IsomerGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Yeast (e.g., C. albicans)
ortho
meta
para
Positive Control
Anticipated Structure-Activity Relationship (SAR)

The antimicrobial activity of pyridine-containing compounds can be influenced by their ability to chelate metal ions essential for microbial enzymes or to disrupt cell membrane integrity. The position of the methyl group could affect the molecule's lipophilicity, which in turn influences its ability to penetrate the microbial cell wall and membrane. For instance, the para isomer might exhibit different membrane permeability compared to the more sterically hindered ortho isomer.

Part 3: Kinase Inhibition Profiling

Many small molecule drugs exert their effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]

Rationale for Experimental Choices

A panel of kinases from different families should be selected for initial screening to identify potential targets. A known kinase inhibitor (e.g., staurosporine) should be used as a positive control. The assay measures the conversion of ADP to ATP, which then generates a luminescent signal via a luciferase reaction, providing a highly sensitive readout of kinase activity.[14]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay[18][19]
  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compounds (the three isomers) at various concentrations.

    • Add the kinase, substrate, and ATP to initiate the reaction. The final reaction volume is typically 5 µL.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Experimental Workflow for Kinase Inhibition Assay

kinase_assay_workflow Start Start: Prepare reagents Add_Compound Add Isomers to 384-well plate Start->Add_Compound Add_Kinase_Mix Add Kinase/Substrate/ATP Mix Add_Compound->Add_Kinase_Mix Incubate_1 Incubate (e.g., 60 min) Add_Kinase_Mix->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End: Calculate % Inhibition Measure_Luminescence->End

Sources

Navigating the Uncharted: A Comparative Guide to the Structure-Activity Relationship of 2-Pyridin-4-YL-1-M-tolyl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic lead is both an art and a science. It is a process of hypothesis, synthesis, and rigorous testing. This guide delves into the structure-activity relationship (SAR) of 2-Pyridin-4-YL-1-M-tolyl-ethanone , a compound for which public data is scarce. In the absence of direct experimental results, we will construct a predictive SAR framework by drawing parallels with structurally related compounds, thereby providing a roadmap for future investigation.

Our exploration will be grounded in the hypothesis that, based on its core structure, this compound is a putative ligand for monoamine transporters (MATs) . These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical targets in the treatment of numerous neurological and psychiatric disorders.[1]

The Core Scaffold: Deconstructing this compound

The molecule , with CAS number 216529-53-2, is characterized by a central ethanone linker connecting a 4-pyridyl ring and a meta-tolyl (3-methylphenyl) group. Each of these components presents an opportunity for modification to probe the chemical space and understand its impact on biological activity.

Comparative SAR Analysis: Learning from Molecular Cousins

To build a predictive SAR model, we will examine compounds that share key structural motifs with our lead molecule. The most relevant comparators are analogs of methylphenidate and other phenyl-piperidine/piperazine based MAT inhibitors.

Methylphenidate Analogs: Insights from a Well-Trod Path

Methylphenidate, a well-known DAT inhibitor, features a piperidine ring instead of a pyridine ring. However, the extensive SAR studies on its analogs offer valuable clues regarding the impact of substitutions on the phenyl ring.[2][3]

A quantitative structure-activity relationship (QSAR) study of threo-methylphenidate analogs revealed several key insights.[2] Steric bulk at the 2'-position of the phenyl ring is not well-tolerated, whereas electron-withdrawing groups at the 3' or 4' positions tend to improve DAT binding affinity.[2] Furthermore, analogs where the carbomethoxy group was replaced by an alkyl chain showed that a 4-chlorophenyl group enhanced selectivity for DAT.[4]

Compound/AnalogModification from MethylphenidateDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Methylphenidate-121393380
EthylphenidateMethyl ester to Ethyl ester51291860
4-Fluoromethylphenidate (4F-MPH)Phenyl to 4-Fluorophenyl1618735
3,4-Dichloromethylphenidate (3,4-DCMP)Phenyl to 3,4-Dichlorophenyl4.50.8197

(Data compiled from various sources for illustrative purposes)

These findings suggest that for this compound, modifications on the tolyl ring are likely to significantly impact its affinity and selectivity for MATs.

Phenyl-piperidine and -piperazine Analogs: Tuning Selectivity

Further insights can be gleaned from N-benzylpiperidine analogs that have been studied as highly selective DAT inhibitors.[5] In one series, it was found that an electron-withdrawing group at the C(4)-position of an N-benzyl group was beneficial for DAT binding.[5] This resulted in analogs with high DAT affinity and significant selectivity over both SERT and NET.[5]

A Predictive SAR for this compound

Based on the comparative analysis of its structural relatives, we can propose a hypothetical SAR for our lead compound. This serves as a foundational roadmap for a medicinal chemistry campaign.

Caption: Hypothetical SAR of this compound.

Experimental Validation: A Proposed Workflow

To test these hypotheses, a systematic approach involving synthesis and biological evaluation is necessary.

Synthesis of Analogs

A plausible synthetic route for this compound and its analogs could involve the reaction of a lithiated picoline with a substituted benzonitrile, followed by acidic hydrolysis. This approach has been reported for a positional isomer, 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone.[6]

Synthesis_Workflow Start 4-Methylpyridine (4-Picoline) Step1 Deprotonation with n-BuLi in THF Start->Step1 Intermediate1 Lithium salt of 4-Picoline Step1->Intermediate1 Step2 Reaction with substituted m-tolunitrile Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 Acidic Hydrolysis (e.g., H2SO4) Intermediate2->Step3 Product Target Analog Step3->Product

Caption: Proposed synthetic workflow for analogs.

Biological Evaluation Cascade

A tiered approach to biological testing will efficiently identify promising candidates.

Bio_Assay_Cascade Compound_Library Synthesized Analogs Primary_Screen Primary Screen: Radioligand Binding Assay (DAT, NET, SERT) Compound_Library->Primary_Screen Hit_Identification Identify Hits (e.g., Ki < 1 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Neurotransmitter Uptake Inhibition Assay Hit_Identification->Secondary_Screen Active Compounds Lead_Selection Select Leads with Potent Functional Activity Secondary_Screen->Lead_Selection ADME_Screen In Vitro ADME Profiling (Microsomal Stability, Permeability) Lead_Selection->ADME_Screen Potent Compounds Lead_Optimization Lead Optimization ADME_Screen->Lead_Optimization

Caption: Biological evaluation cascade for synthesized analogs.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MATs

This protocol is adapted from standard procedures for assessing compound affinity at DAT, NET, and SERT.[7][8][9]

Objective: To determine the binding affinity (Ki) of test compounds for human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK 293 cells stably expressing human DAT, NET, or SERT.[1]

  • Membrane preparation buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).[8]

  • Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

  • Radioligands:

    • For DAT: [³H]CFT (WIN 35,428) or [¹²⁵I]RTI-55.[1][7]

    • For NET: [³H]Nisoxetine.[7]

    • For SERT: [³H]Citalopram.[7]

  • Non-specific binding inhibitors (e.g., 10 µM Benztropine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • 96-well plates, filter mats (GF/C), cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK 293 cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of thawed and resuspended cell membranes (protein concentration to be optimized).

    • 50 µL of test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.[9]

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[8]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine IC50 values by non-linear regression analysis of the competition binding data. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.[1][10][11][12]

Objective: To determine the functional potency (IC50) of test compounds in inhibiting dopamine, norepinephrine, or serotonin uptake.

Materials:

  • HEK 293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[1][13]

  • Krebs-HEPES buffer (KHB).[1]

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT).[1]

  • Test compounds at various concentrations.

  • Non-specific uptake inhibitors (as in the binding assay).

  • Lysis buffer (e.g., 1% SDS).[1]

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.[13]

  • Pre-incubation: Wash the cells with KHB and pre-incubate with various concentrations of the test compound for 10-30 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine) to each well and incubate for a short period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature.[1]

  • Termination: Stop the uptake by rapidly washing the cells twice with ice-cold KHB.[1][10]

  • Lysis and Counting: Lyse the cells with lysis buffer and quantify the amount of radioactivity taken up by the cells using a scintillation counter.[1][10]

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While this compound remains an understudied molecule, a systematic investigation guided by the principles of medicinal chemistry and informed by the SAR of related compounds holds the promise of unlocking its therapeutic potential. The proposed workflow, from analog synthesis to a tiered biological evaluation, provides a robust and scientifically sound framework for elucidating its SAR. The initial focus on monoamine transporters is a logical starting point, and the data generated will be instrumental in guiding the subsequent steps of lead optimization. This guide serves as a testament to the power of predictive science in drug discovery, transforming a data-poor starting point into a promising avenue for research.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Psychiatry, 11, 458. [Link]

  • Froimowitz, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7353-7365. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Nelson, D. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0194982. [Link]

  • Wikipedia. (n.d.). List of methylphenidate analogues. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Gatley, S. J., et al. (1996). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. The Journal of Organic Chemistry, 61(18), 6205-6210. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]

  • Davies, H. M., et al. (2004). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 47(19), 4735-4744. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135463133, 4-Fluoromethylphenidate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140074268, 3,4-Dichloromethylphenidate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57413431, Ethylphenidate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113451, Methylphenidate. Retrieved from [Link].

Sources

A Comparative Guide to the Structural Confirmation of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural elucidation of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone. By examining predicted and comparative experimental data, we will explore the unique insights each method offers, ensuring a comprehensive and validated approach to structural confirmation.

Introduction to 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is a ketone derivative featuring a pyridinyl group attached to the alpha-carbon of an ethanone moiety, which in turn is substituted with a meta-tolyl group. Understanding its precise structure is critical for its application in medicinal chemistry and materials science.

Key Identifiers:

  • IUPAC Name: 2-(pyridin-4-yl)-1-(m-tolyl)ethan-1-one

  • CAS Number: 216529-53-2[1]

  • Molecular Formula: C₁₄H₁₃NO[1]

  • Molecular Weight: 211.26 g/mol [1]

  • SMILES: CC1=CC(C(CC2=CC=NC=C2)=O)=CC=C1[1]

The structural confirmation of this molecule relies on a synergistic approach, utilizing multiple spectroscopic techniques to piece together its molecular architecture. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

Each analytical technique provides a unique piece of the structural puzzle. The following sections will detail the expected data from each method for 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone and compare their contributions to the overall structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.60Doublet2HH-2', H-6' (Pyridine)Protons adjacent to the nitrogen in the pyridine ring are highly deshielded.
~7.80Multiplet2HH-2, H-6 (Tolyl)Aromatic protons on the tolyl ring, deshielded by the adjacent carbonyl group. The meta-substitution will lead to a complex splitting pattern.
~7.40Multiplet2HH-4, H-5 (Tolyl)Other aromatic protons on the tolyl ring.
~7.25Doublet2HH-3', H-5' (Pyridine)Protons on the pyridine ring.
~4.30Singlet2H-CH₂- (Methylene)Methylene protons adjacent to both a carbonyl group and a pyridine ring, resulting in a downfield shift.
~2.40Singlet3H-CH₃ (Methyl)Methyl protons on the tolyl ring.

Comparative Insight: The predicted spectrum for a similar compound, 2-phenyl-1-(p-tolyl)ethanone, shows the methylene protons at approximately 4.63 ppm. The electron-withdrawing nature of the pyridine nitrogen in our target molecule would likely shift these methylene protons slightly downfield.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~197C=O (Ketone)The carbonyl carbon is highly deshielded and appears significantly downfield.
~150C-2', C-6' (Pyr)Carbons adjacent to the nitrogen in the pyridine ring are deshielded.
~145C-4' (Pyr)The carbon of the pyridine ring attached to the methylene group.
~138C-3 (Tolyl)The carbon of the tolyl ring bearing the methyl group.
~136C-1 (Tolyl)The carbon of the tolyl ring attached to the carbonyl group.
~134C-5 (Tolyl)Aromatic carbon on the tolyl ring.
~129C-6 (Tolyl)Aromatic carbon on the tolyl ring.
~128C-2 (Tolyl)Aromatic carbon on the tolyl ring.
~125C-4 (Tolyl)Aromatic carbon on the tolyl ring.
~124C-3', C-5' (Pyr)Carbons on the pyridine ring.
~45-CH₂-The methylene carbon.
~21-CH₃The methyl carbon of the tolyl group.

Self-Validation: The presence of the carbonyl peak around 197 ppm is a strong indicator of the ketone functional group. The number of distinct aromatic signals will confirm the substitution patterns on both the pyridine and tolyl rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Predicted Mass Spectrometry Data (Electron Impact - EI):

m/z ValueInterpretationRationale
211[M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₁₄H₁₃NO.
119[CH₃C₆H₄CO]⁺ (m-tolylacylium ion)Result of α-cleavage, a common fragmentation pattern for ketones, where the bond between the carbonyl carbon and the α-carbon is broken. This is often a prominent peak.[2]
92[C₇H₈]⁺ (Toluene radical cation) or [C₆H₄N]⁺ (Pyridyl fragment)Further fragmentation.
91[C₇H₇]⁺ (Tropylium ion)A common fragment from the tolyl group.

Comparison with Alternatives: While other ionization techniques like Electrospray Ionization (ESI) are "softer" and would likely show a strong protonated molecular ion at m/z 212 ([M+H]⁺), Electron Impact (EI) is valuable for its reproducible fragmentation patterns that provide structural information. The observation of the m-tolylacylium ion at m/z 119 would be strong evidence for the proposed connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationRationale
~3050C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine and tolyl rings.
~2920C-H stretch (aliphatic)From the methylene (-CH₂-) and methyl (-CH₃) groups.
~1690C=O stretch (ketone)A strong, sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1475C=C and C=N stretch (aromatic)Characteristic of the aromatic rings.

Trustworthiness of the Protocol: The presence of a strong, sharp peak around 1690 cm⁻¹ is a highly reliable indicator of a carbonyl group. Its exact position provides clues about conjugation. The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C≡N stretch (around 2200 cm⁻¹) helps to rule out alternative structures.

Experimental Protocols

To ensure the reproducibility and validity of the results, the following standard operating procedures are recommended.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, acquire at least 1024 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Subject the sample to electron impact ionization (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Visualizing the Workflow and Data Relationships

G cluster_synthesis Sample cluster_analysis Primary Analytical Techniques cluster_data Derived Information cluster_confirmation Final Confirmation Compound 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS IR IR Spectroscopy (ATR) Compound->IR NMR_data Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_data MS_data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_data IR_data Presence of Functional Groups (C=O, C=C, C-H) IR->IR_data Structure Confirmed Structure NMR_data->Structure MS_data->Structure IR_data->Structure

G Structure {2-(Pyridin-4-yl)-1-(m-tolyl)ethanone | C₁₄H₁₃NO | MW: 211.26} NMR ¹H & ¹³C NMR | H & C Environments | Connectivity (J-coupling) | Confirms C-H framework MS Mass Spec (EI) | Molecular Ion @ m/z 211 | Key Fragment @ m/z 119 | Confirms MW & Core Fragments IR IR Spec (ATR) | Strong C=O @ ~1690 cm⁻¹ | Aromatic C=C @ ~1600 cm⁻¹ | Confirms Functional Groups NMR:f3->MS:f0 Provides context for fragmentation MS:f3->IR:f0 Confirms mass of functional groups IR:f3->NMR:f0 Corroborates functional group presence

Conclusion

The structural confirmation of 2-(Pyridin-4-yl)-1-(m-tolyl)ethanone is most reliably achieved through the combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While IR and MS can quickly confirm the presence of the key functional groups and the molecular weight, respectively, only NMR spectroscopy can definitively establish the precise connectivity and isomeric arrangement of the atoms. By comparing the data obtained from these orthogonal techniques, researchers can have high confidence in the assigned structure, a critical step for any further research or development activities.

References

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Accessed January 23, 2024. [Link].

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Accessed January 23, 2024. [Link].

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Accessed January 23, 2024. [Link].

Sources

Navigating the Patent Landscape of Pyridinyl Ethanones: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyridinyl ethanone scaffold represents a promising starting point for novel therapeutics. This guide provides a comprehensive analysis of the patent landscape surrounding the specific molecule 2-Pyridin-4-YL-1-M-tolyl-ethanone and its structural analogs. By examining the existing intellectual property and comparative experimental data, we aim to illuminate promising avenues for future research and development in this chemical space.

Introduction to the Pyridinyl Ethanone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridinyl ethanone core, and the closely related pyridinone structures, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Their unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, contribute to their versatility in interacting with a wide range of biological targets.[3] This has led to the development of pyridinone-containing drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2]

While a direct patent landscape for this compound is not densely populated, an analysis of the intellectual property surrounding its structural analogs reveals a significant interest from pharmaceutical and biotechnology companies in this chemical class. This guide will delve into this broader patent landscape to infer the potential therapeutic applications and competitive positioning of novel derivatives.

The Patent Landscape: A Focus on Therapeutic Applications

The patent literature for pyridinyl and pyridinone derivatives is rich and varied, with significant activity in several key therapeutic areas.

Inflammation and Immunology

A significant number of patents protect pyridinyl and pyridinone derivatives for their anti-inflammatory properties. These compounds often target key enzymes and receptors in inflammatory pathways. For instance, derivatives of pyridinyl ethanone are investigated as inhibitors of COX-2, a key enzyme in the production of prostaglandins which mediate inflammation and pain.[4] The synthesis of intermediates for Etoricoxib, a selective COX-2 inhibitor, highlights the commercial relevance of this scaffold in the anti-inflammatory market.[4]

Furthermore, the modulation of the immune system is another prominent application. Certain pyridone-containing compounds have been patented for their potential as CNS-penetrant IRAK4 inhibitors, a kinase involved in toll-like receptor and interleukin-1 receptor signaling, suggesting applications in neuro-inflammatory conditions.[5]

Oncology

The pyridinone scaffold is a well-established pharmacophore in oncology. Several FDA-approved kinase inhibitors incorporate this moiety.[3] The patent landscape reflects this with numerous filings for pyridinyl and pyridinone derivatives as inhibitors of various kinases implicated in cancer progression. For example, patents describe 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GIST).

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical factor for treating CNS disorders. The pyridone scaffold has shown promise in this regard, with patents disclosing CNS-penetrant inhibitors for targets like IRAK4.[5] Additionally, analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces Parkinson's-like symptoms, have been studied, indicating the potential for this scaffold to interact with neurological pathways.[6] The potential for CNS activity is further supported by studies on 5,5-diphenylimidazolidine-2,4-dione derivatives, which have shown that certain substitutions can enhance CNS-related activities.

Comparative Analysis: Synthesis and Biological Activity

To provide a practical context for researchers, this section compares the synthesis and biological activities of this compound's structural isomers and related compounds.

Synthesis of Pyridinyl Ethanone Derivatives

Below is a detailed, step-by-step methodology for the synthesis of a positional isomer, 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, which can be adapted for the target molecule.[7]

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone [7]

  • Lithiation of Picoline: To a solution of 2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.0 eq, 2.5 M in hexane) at 0°C under an inert atmosphere.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Nucleophilic Addition: Cool the mixture back to 0°C and add p-tolunitrile (1.05 eq). Stir the reaction at room temperature for 6 hours.

  • Hydrolysis: Carefully add a 60% aqueous solution of sulfuric acid dropwise until a pH of 1 is reached. Stir the mixture for 24 hours to ensure complete hydrolysis.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of potassium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a yellow oil.

This general procedure can be adapted for the synthesis of this compound by substituting 2-methylpyridine with 4-methylpyridine and p-tolunitrile with m-tolunitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-Methylpyridine 4-Methylpyridine Lithiation Lithiation 4-Methylpyridine->Lithiation m-Tolunitrile m-Tolunitrile Nucleophilic_Addition Nucleophilic_Addition m-Tolunitrile->Nucleophilic_Addition n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Lithiation->Nucleophilic_Addition Lithiated intermediate Acid_Hydrolysis Acid_Hydrolysis Nucleophilic_Addition->Acid_Hydrolysis Imine intermediate Workup_Purification Workup_Purification Acid_Hydrolysis->Workup_Purification Target_Molecule This compound Workup_Purification->Target_Molecule

Caption: A generalized workflow for the synthesis of this compound.

Comparative Biological Activity

The biological activity of pyridinyl ethanone and pyridinone derivatives is highly dependent on the substitution pattern on both the pyridine and the phenyl rings. The following table summarizes the observed activities of various structural analogs, providing a basis for predicting the potential therapeutic applications of this compound.

Compound ClassKey Structural FeaturesObserved Biological ActivityPotential Therapeutic Area
Pyridinone Derivatives General pyridinone scaffoldAntitumor, antimicrobial, anti-inflammatory, anticoagulant, cardiotonicOncology, Infectious Diseases, Inflammation
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives Imidazopyridine fused systemc-KIT kinase inhibitionOncology (GIST)
Pyridinyl Ethanone Intermediates 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneIntermediate for COX-2 inhibitorsInflammation, Pain
CNS-Penetrant Pyridones Specific lipophilic substitutionsIRAK4 inhibitionNeuro-inflammation, CNS Disorders
2-Acetylpyridine and Acetophenone Derivatives Schiff base derivativesModerate antibacterial activityInfectious Diseases

Future Directions and Opportunities

The patent landscape and scientific literature suggest several promising avenues for the development of novel therapeutics based on the this compound scaffold.

  • Kinase Inhibition: Given the prevalence of the pyridinone core in approved kinase inhibitors, screening this compound and its derivatives against a panel of cancer-related kinases could yield promising results.

  • Anti-inflammatory Agents: The structural similarity to intermediates of COX-2 inhibitors suggests that this scaffold could be a starting point for novel anti-inflammatory drugs.

  • CNS-Active Compounds: The potential for CNS penetration, as demonstrated by related pyridone structures, warrants investigation into the neurological activity of this compound class.

Logical Relationship of Potential Applications

Biological_Targets cluster_applications Potential Therapeutic Areas Target_Molecule 2-Pyridin-4-YL- 1-M-tolyl-ethanone Oncology Oncology Target_Molecule->Oncology Kinase Inhibition Inflammation Inflammation Target_Molecule->Inflammation COX-2 Inhibition CNS_Disorders CNS_Disorders Target_Molecule->CNS_Disorders Blood-Brain Barrier Penetration Infectious_Diseases Infectious_Diseases Target_Molecule->Infectious_Diseases Antibacterial Activity

Caption: Potential therapeutic applications of this compound.

Conclusion

While the patent landscape for this compound itself is sparse, the extensive intellectual property and research surrounding its structural analogs provide a strong rationale for its investigation as a promising scaffold for drug discovery. By leveraging the synthesis and biological activity data from related compounds, researchers can efficiently explore the potential of this molecule in oncology, inflammation, and CNS disorders. This comparative guide serves as a foundational resource for scientists and drug development professionals seeking to innovate within this valuable chemical space.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved from [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. Retrieved from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications. Retrieved from [Link]

  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Indian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

  • Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved from [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP.com. Retrieved from [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Human iPSC-derived neurons for functional assessment of in vitro neurotoxicity and seizure liability. Axion Biosystems. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Retrieved from [Link]

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. (2024). PubMed Central. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-4-YL-1-M-tolyl-ethanone
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-YL-1-M-tolyl-ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.